Ro 46-2005
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXOKLWCOWOECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164598 | |
| Record name | Ro 46-2005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150725-87-4 | |
| Record name | Ro 46-2005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 46-2005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ro 46-2005: A Technical Guide to the First Synthetic Non-Peptide Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 46-2005 is a pioneering synthetic, non-peptide antagonist of the endothelin (ET) receptors, demonstrating equipotent affinity for both ETA and ETB subtypes. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and pharmacological profile. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a quantitative summary of its biological activity. Furthermore, the canonical signaling pathway of endothelin receptors is illustrated to provide context for the antagonistic action of this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical Properties
| Property | Value |
| Chemical Name | 4-(1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)-4-pyrimidinyl]-benzenesulfonamide |
| CAS Number | 150725-87-4 |
| Molecular Formula | C₂₃H₂₇N₃O₆S |
| Molecular Weight | 473.5 g/mol |
Mechanism of Action
This compound functions as a competitive antagonist at both ETA and ETB endothelin receptors. Endothelins are potent vasoconstricting peptides that mediate their effects through these G-protein coupled receptors. The binding of endothelin-1 (ET-1) to its receptors, primarily the ETA receptor on vascular smooth muscle cells, activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to smooth muscle contraction and vasoconstriction. This compound competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking this signaling cascade and preventing vasoconstriction.
Quantitative Data
In Vitro Receptor Binding Affinity
| Receptor | Cell/Tissue Source | Radioligand | IC₅₀ (nM) | Reference |
| ETA | Human Vascular Smooth Muscle Cells | [¹²⁵I]-ET-1 | 220 | [1] |
| ETA | - | [¹²⁵I]-ET-1 | 200-500 | [2] |
| ETB | - | [¹²⁵I]-ET-1 | 200-500 | [2] |
In Vitro Functional Antagonism
| Assay | Cell/Tissue | Agonist | IC₅₀ (µM) | Reference |
| Arachidonic Acid Release | Primary Rat Mesangial Cells | Endothelin-1 | 1.8 | [3] |
| Assay | Tissue | Agonist | pA₂ | Reference |
| Sarafotoxin S6-induced Relaxation | Preconstricted Rat Mesenteric Arteries | Sarafotoxin S6c | 6.47 | [3] |
In Vivo Efficacy
| Animal Model | Effect | Dose (mg/kg, i.v.) | Reference |
| Rat | Inhibition of Big ET-1 induced pressor effect | 1 - 10 | |
| Rat | Inhibition of ET-1 induced depressor effect | - | |
| Rat (Subarachnoid Hemorrhage Model) | Increased cerebral blood flow | 3 | |
| Sodium-depleted Monkey | Decreased systolic blood pressure | 30 or 100 |
Experimental Protocols
In Vitro Radioligand Binding Assay (Representative Protocol)
Objective: To determine the binding affinity of this compound for endothelin receptors.
Materials:
-
Cell membranes expressing ETA or ETB receptors (e.g., from cultured human vascular smooth muscle cells).
-
[¹²⁵I]-Endothelin-1 (Radioligand).
-
This compound (Test compound).
-
Non-labeled Endothelin-1 (for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).
-
Add the various concentrations of this compound or vehicle to the respective wells.
-
For non-specific binding, add a high concentration of non-labeled Endothelin-1 (e.g., 1 µM).
-
Initiate the binding reaction by adding [¹²⁵I]-Endothelin-1 to all wells at a final concentration near its Kd value.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
In Vivo Blood Pressure Measurement in Rats (Representative Protocol)
Objective: To evaluate the effect of this compound on blood pressure in an animal model.
Materials:
-
Male Wistar rats (or other appropriate strain).
-
This compound.
-
Vehicle for drug administration (e.g., saline, DMSO/saline mixture).
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Catheters for intravenous administration and arterial blood pressure monitoring.
-
Pressure transducer and data acquisition system.
-
Big Endothelin-1 (for inducing a pressor response).
Procedure:
-
Anesthetize the rats according to an approved protocol.
-
Surgically implant a catheter into a femoral or carotid artery for direct blood pressure measurement.
-
Implant a second catheter into a femoral or jugular vein for intravenous drug administration.
-
Allow the animals to recover from surgery and acclimate.
-
Record baseline mean arterial pressure (MAP) and heart rate.
-
Administer a bolus intravenous injection of Big Endothelin-1 to induce a pressor response and record the change in MAP.
-
After the blood pressure returns to baseline, administer a single intravenous dose of this compound (e.g., 1, 3, or 10 mg/kg).
-
After a set period (e.g., 15-30 minutes), challenge the animal again with the same dose of Big Endothelin-1 and record the pressor response.
-
Compare the pressor response to Big Endothelin-1 before and after the administration of this compound to determine the inhibitory effect of the compound.
-
Continuously monitor blood pressure and heart rate throughout the experiment.
Synthesis Overview
This compound was developed through systematic screening of chemical compounds. While the specific, detailed synthetic route for this compound is not extensively published in readily available literature, it is a derivative of a benzenesulfonamide and a substituted pyrimidine. The synthesis would likely involve the coupling of a substituted benzenesulfonyl chloride with an appropriately functionalized aminopyrimidine derivative. The pyrimidine core would be synthesized and functionalized with the 2-hydroxyethoxy and 3-methoxyphenoxy groups prior to the final coupling step.
Conclusion
This compound was a foundational molecule in the development of non-peptide endothelin receptor antagonists. Its equipotent antagonism at both ETA and ETB receptors provided a valuable pharmacological tool to probe the physiological and pathophysiological roles of the endothelin system. The insights gained from the study of this compound paved the way for the development of more potent and selective antagonists, such as bosentan, which have found clinical applications. This technical guide provides a detailed summary of the key characteristics and experimental evaluation of this compound, serving as a resource for ongoing research in cardiovascular pharmacology and drug discovery.
References
Ro 46-2005: A Technical Guide to a Foundational ETA/ETB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 46-2005 is a pioneering synthetic, non-peptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. Developed through systematic chemical screening, it has served as a crucial tool in understanding the physiological and pathological roles of the endothelin system. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental methodologies for its characterization, and a visualization of the signaling pathways it modulates. While it has been largely superseded by more potent and selective antagonists like bosentan, the study of this compound remains fundamental to the field of endothelin receptor pharmacology.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | N-(4-tert-Butylphenyl)-4-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidine-2-sulfonamide | [1] |
| CAS Number | 150725-87-4 | |
| Molecular Formula | C23H27N3O6S | |
| Molecular Weight | 473.54 g/mol | |
| Class | Non-peptide Endothelin Receptor Antagonist | [2][3] |
Quantitative Pharmacological Data
This compound is characterized as an equipotent competitive antagonist at both ETA and ETB receptors.[2] The following tables summarize the key quantitative data reported in the literature.
Table 2.1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Assay Type | Radioligand | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| ETA | Competitive Binding | [125I]-ET-1 | Human Vascular Smooth Muscle Cells | IC50 | 220 | [4] |
| ETA | Competitive Binding | [125I]-ET-1 | Various | IC50 | 200-500 | |
| ETB | Competitive Binding | [125I]-ET-1 | Various | IC50 | 200-500 |
Table 2.2: In Vitro Functional Antagonism
| Assay | Agonist | Tissue/Cell Line | Parameter | Value (µM) | Reference |
| Arachidonic Acid Release | Endothelin-1 | Rat Mesangial Cells | IC50 | 1.8 |
Note: Specific pA2 values for this compound are not widely reported in the public literature. However, Scatchard analysis has indicated a competitive binding mode.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize this compound.
Radioligand Receptor Binding Assay
This protocol outlines the fundamental steps for determining the binding affinity of this compound to endothelin receptors using a competitive radioligand binding assay.
Objective: To determine the IC50 value of this compound for the ETA and ETB receptors.
Materials:
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1)
-
Membrane Preparations: Tissues or cells expressing ETA or ETB receptors (e.g., human vascular smooth muscle cells for ETA, human placenta or rat cerebellum for ETB).
-
Test Compound: this compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the selected tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [125I]-ET-1 (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Experimental Workflow: Radioligand Binding Assay
ET-1 Induced Vasoconstriction in Isolated Rat Aorta
This ex vivo functional assay assesses the ability of this compound to antagonize the vasoconstrictor effects of endothelin-1.
Objective: To evaluate the functional antagonistic activity of this compound on ET-1-induced vascular smooth muscle contraction.
Materials:
-
Tissue: Thoracic aorta from a rat.
-
Agonist: Endothelin-1 (ET-1)
-
Antagonist: this compound
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Organ Bath System: Equipped with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings (e.g., 2-3 mm in length).
-
Mounting: Suspend the aortic rings in organ baths containing PSS under a resting tension (e.g., 1.5-2 g). Allow the tissues to equilibrate for a period (e.g., 60-90 minutes), replacing the PSS periodically.
-
Viability Check: Contract the tissues with a depolarizing agent (e.g., KCl) to ensure viability. Wash out the agent and allow the tissue to return to baseline.
-
Antagonist Incubation: Add this compound at a specific concentration to the organ baths and incubate for a set period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 cumulatively to the organ baths and record the resulting isometric contraction.
-
Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of this compound. A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism.
Experimental Workflow: Isolated Rat Aorta Assay
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Pharmacology of Ro 46-2005: A Non-Peptide Endothelin Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ro 46-2005 is a pioneering synthetic, non-peptide small molecule that functions as a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2][3] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and functional effects in various in vitro and in vivo models. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological properties. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in the pathophysiology of several cardiovascular diseases, including hypertension.[4][5] The biological effects of endothelins are mediated through two G-protein coupled receptor subtypes: ETA and ETB. The development of endothelin receptor antagonists has been a significant area of research for therapeutic intervention. This compound emerged as the first synthetic, orally active, non-peptide antagonist with equipotent affinity for both ETA and ETB receptors, making it a valuable tool for investigating the physiological and pathological roles of the endothelin system.
Mechanism of Action
This compound acts as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents the binding of endogenous endothelin peptides (e.g., ET-1), thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and other cellular effects. Scatchard analysis of binding experiments has confirmed a competitive binding mode.
Figure 1: Simplified signaling pathway of endothelin receptor activation and its inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional activity of this compound across various experimental models.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Reference(s) |
| ETA | Human Vascular Smooth Muscle Cells | 125I-ET-1 | 220 | |
| ETB | - | 125I-ET-1 | 160 | |
| ETA and ETB | - | 125I-ET-1 | 200-500 | |
| ETB (human, cloned) | CHO Cells | ET-1 | 760 (1h), 12700 (24h) | |
| Rat Myometrium | 125I-ET-1 | 160 |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Cell/Tissue Type | Stimulus | IC50 (µM) / pA2 | Reference(s) |
| Arachidonic Acid Release | Rat Mesangial Cells | ET-1 | 1.8 | |
| Relaxation Inhibition | Rat Mesenteric Arteries (preconstricted) | Sarafotoxin S6c | pA2 = 6.47 |
Table 3: In Vivo Activity of this compound
| Animal Model | Effect | Dose | Reference(s) |
| Rat | Inhibition of big ET-1 induced pressor effect | 1-10 mg/kg i.v. | |
| Rat | Inhibition of ET-1 induced depressor effect | - | |
| Rat (subarachnoid hemorrhage) | Increased cerebral blood flow | 3 mg/kg | |
| Sodium-depleted monkeys | Decreased systolic blood pressure | 30 or 100 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Competition Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to endothelin receptors.
Figure 2: Workflow for a typical radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Tissues or cells expressing endothelin receptors are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The resulting pellet is washed and resuspended in a binding buffer.
-
Assay Incubation: A fixed concentration of a radiolabeled endothelin ligand (e.g., 125I-ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines a standard procedure for assessing the effect of this compound on blood pressure in an animal model.
Methodology:
-
Animal Preparation: An adult rat is anesthetized, and a catheter is surgically implanted into an artery (e.g., carotid or femoral) for direct blood pressure measurement. A second catheter may be placed in a vein for drug administration.
-
Acclimatization: The animal is allowed to recover from surgery and acclimatize to the experimental setup.
-
Baseline Measurement: Baseline arterial blood pressure is continuously recorded using a pressure transducer connected to a data acquisition system.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Data Recording and Analysis: Blood pressure is monitored continuously before, during, and after drug administration. The changes in mean arterial pressure are calculated and analyzed to determine the dose-dependent effects of the compound.
Arachidonic Acid Release Assay
This assay measures the functional antagonism of this compound on ET-1-induced cellular responses.
Methodology:
-
Cell Culture and Labeling: Rat mesangial cells are cultured and pre-labeled by incubating them with [3H]-arachidonic acid, which is incorporated into the cell membranes.
-
Pre-incubation with Antagonist: The cells are washed to remove unincorporated radiolabel and then pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of ET-1 to induce the release of arachidonic acid.
-
Sample Collection and Quantification: The cell culture supernatant is collected, and the amount of released [3H]-arachidonic acid is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the ET-1-induced arachidonic acid release (IC50) is calculated.
Sarafotoxin S6c-Induced Relaxation Inhibition in Rat Mesenteric Arteries
This ex vivo assay evaluates the functional antagonism of this compound on ETB receptor-mediated vasorelaxation.
Methodology:
-
Tissue Preparation: The mesenteric arterial bed is isolated from a rat and mounted in an organ bath containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Pre-constriction: The arterial rings are pre-constricted with an alpha-adrenergic agonist like phenylephrine to induce a stable contractile tone.
-
Cumulative Concentration-Response Curve: Cumulative concentrations of the ETB-selective agonist Sarafotoxin S6c are added to the organ bath to induce relaxation.
-
Antagonist Incubation: The experiment is repeated in the presence of fixed concentrations of this compound, which is added to the organ bath before the addition of Sarafotoxin S6c.
-
Data Analysis: The concentration-response curves for Sarafotoxin S6c in the absence and presence of this compound are plotted, and the pA2 value is calculated using a Schild plot analysis to quantify the antagonist potency.
Conclusion
This compound is a well-characterized dual endothelin receptor antagonist that has been instrumental in elucidating the role of the endothelin system in health and disease. Its equipotent affinity for both ETA and ETB receptors, combined with its oral bioavailability, made it a significant advancement in the field. The data and protocols presented in this guide underscore its utility as a research tool and provide a foundation for the development of next-generation endothelin receptor antagonists for therapeutic applications in cardiovascular medicine. While newer and more selective antagonists have since been developed, the foundational research conducted with this compound remains highly relevant to the field of pharmacology and drug discovery.
References
The Dawn of Non-Peptide Endothelin Antagonism: A Technical Guide to Ro 46-2005
An In-depth Exploration of the Discovery, Mechanism, and Preclinical Characterization of a Pioneering Endothelin Receptor Antagonist
Abstract
Ro 46-2005 emerged in the early 1990s as a landmark discovery in cardiovascular pharmacology, representing one of the first orally active, non-peptide antagonists of the endothelin (ET) system. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols employed in its characterization, presents its quantitative data in a structured format, and illustrates the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of endothelin receptor antagonism and the foundational science that paved the way for subsequent therapeutic agents.
Discovery and History: From Screening Hit to Preclinical Candidate
The discovery of endothelin-1 (ET-1) in 1988 as a potent, long-lasting vasoconstrictor peptide spurred an intense search for antagonists to probe its physiological and pathophysiological roles.[1][2] Initial efforts focused on peptide-based antagonists, which, while valuable as research tools, had limitations for therapeutic use due to poor oral bioavailability and short half-lives.
The breakthrough came from a high-throughput screening of chemical libraries, which identified a novel class of pyrimidine sulfonamide derivatives with endothelin receptor antagonistic activity.[3] This marked a pivotal shift towards the development of small-molecule, non-peptide antagonists. This compound, chemically known as 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)-4-pyrimidinyl]benzenesulfonamide, was a key compound to emerge from this lead optimization program.[4][5]
Further structural optimization of this compound, aimed at improving potency and pharmacokinetic properties, led to the development of bosentan (Ro 47-0203). Bosentan, a dual ETA/ETB receptor antagonist, became the first clinically approved endothelin receptor antagonist for the treatment of pulmonary arterial hypertension. The discovery of this compound was therefore a critical stepping stone, validating the therapeutic potential of non-peptide endothelin receptor antagonists and laying the groundwork for a new class of cardiovascular drugs.
Mechanism of Action: Dual Antagonism of Endothelin Receptors
This compound functions as a competitive antagonist at both endothelin receptor subtypes, ETA and ETB. These G protein-coupled receptors (GPCRs) are the primary mediators of the physiological effects of the endothelin peptides.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.
-
ETB Receptors: These receptors have a more complex role. On vascular smooth muscle cells, they can also mediate vasoconstriction. However, on endothelial cells, their activation stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin. ETB receptors are also involved in the clearance of circulating ET-1.
By competitively binding to both ETA and ETB receptors, this compound inhibits the downstream signaling cascades initiated by endothelin peptides. This dual antagonism blocks both the direct vasoconstrictor effects of ET-1 and its receptor-mediated clearance.
Signaling Pathway of Endothelin Receptor Activation
The binding of ET-1 to its receptors initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway.
Caption: Endothelin receptor signaling pathway and the antagonistic action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Assay Type | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| ETA | Competition Binding | [¹²⁵I]ET-1 | Human Vascular Smooth Muscle Cells | 220 | - | |
| ETB | Competition Binding | [¹²⁵I]ET-1 | - | 200-500 | - | |
| ETA | Competition Binding | [¹²⁵I]ET-1 | A10 Cells | 230 | - | |
| ETA | Competition Binding | [¹²⁵I]ET-1 | Human Astrocytoma U138MG cells | - | 320 | |
| ETA | Competition Binding | [¹²⁵I]ET-1 | Rat Myometrium | 160 | - |
Table 2: In Vitro Functional Antagonism
| Assay Type | Agonist | Tissue/Cell Line | Measured Effect | IC50 (µM) | Reference |
| Arachidonic Acid Release | ET-1 | Rat Mesangial Cells | Inhibition of Release | 1.8 |
Table 3: In Vivo Pharmacological Effects
| Animal Model | Administration Route | Dose | Effect | Reference |
| Rat (Subarachnoid Hemorrhage Model) | Intravenous | 1 mg/kg | Eliminated reduction in cerebral blood volume |
Note: Comprehensive pharmacokinetic data such as half-life and bioavailability for this compound are not extensively reported in publicly available literature, likely due to its role as a preclinical development candidate that was succeeded by bosentan.
Experimental Protocols
The characterization of this compound involved a series of standard pharmacological assays to determine its binding affinity and functional activity.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the endothelin receptors.
Objective: To determine the IC50 and/or Ki of this compound for ETA and ETB receptors.
Materials:
-
Membrane preparations from cells or tissues expressing ETA or ETB receptors (e.g., human vascular smooth muscle cells, A10 cells).
-
Radioligand: [¹²⁵I]ET-1.
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [¹²⁵I]ET-1 and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay (Vasoconstriction)
This assay measures the ability of this compound to inhibit the contractile response of isolated blood vessels to ET-1.
Objective: To determine the functional antagonist potency of this compound.
Materials:
-
Isolated arterial rings (e.g., rat aorta).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
ET-1.
-
This compound.
Procedure:
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-incubate the tissues with varying concentrations of this compound or vehicle for a defined period.
-
Construct a cumulative concentration-response curve to ET-1.
-
Measure the isometric contraction force.
-
The antagonist potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Experimental Workflows and Logical Relationships
The discovery and characterization of a novel GPCR antagonist like this compound follows a structured workflow.
GPCR Antagonist Discovery and Characterization Workflow
Caption: A generalized workflow for the discovery and preclinical development of a GPCR antagonist.
Radioligand Binding Assay Workflow
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
This compound holds a significant place in the history of drug discovery as one of the first non-peptide endothelin receptor antagonists. Its development demonstrated the feasibility of creating orally active small molecules to target the endothelin system, a concept that has had a lasting impact on the treatment of cardiovascular diseases, particularly pulmonary arterial hypertension. While succeeded by more potent and pharmacokinetically favorable compounds like bosentan, the study of this compound provided crucial insights into the pharmacology of endothelin receptor antagonism and established the foundation for a new therapeutic class. This technical guide serves as a detailed resource for understanding the pioneering science behind this important molecule.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. 150725-87-4|4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. MetaNetX: MNXM1506340 - 4-Tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide [metanetx.org]
- 5. researchgate.net [researchgate.net]
Ro 46-2005: A Technical Guide to its Endothelin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Ro 46-2005 for endothelin (ET) receptors. This compound is a synthetic, non-peptide molecule that has been instrumental in the study of the endothelin system.[1][2][3] This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with its targets.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the two primary endothelin receptor subtypes, ET-A and ET-B, has been characterized in multiple studies. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), show some variability, which is common in pharmacological studies due to differences in experimental conditions such as tissue source, cell line, and radioligand used.
A key finding is that this compound is a potent antagonist at both ET-A and ET-B receptors.[2] Some studies indicate that it is equipotent for both receptor subtypes, with IC50 values in the nanomolar range.[2] For instance, one study reported IC50 values of 200-500 nM for the inhibition of [125I]ET-1 binding to both ET-A and ET-B receptors. Another study, however, suggests a degree of selectivity, with reported Ki values of approximately 0.2–0.6 nM for ET-A and >100 nM for ET-B. This highlights the importance of considering the specific experimental context when interpreting binding affinity data.
Below is a summary of the reported binding affinities from various sources:
| Receptor Subtype | Parameter | Value | Species/Cell Line | Source |
| ET-A | IC50 | 220 nM | Human vascular smooth muscle cells | |
| ET-A | IC50 | 200-500 nM | Not Specified | |
| ET-A | pIC50 | 6.7 | Human recombinant receptors in CHO cells | |
| ET-B | IC50 | 200-500 nM | Not Specified | |
| ET-B | pIC50 | 6.8 | Human recombinant receptors in CHO cells | |
| ET-A | Ki | ~0.2-0.6 nM | Not Specified | |
| ET-B | Ki | >100 nM | Not Specified |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a higher binding affinity.
Experimental Protocols
The binding affinity of this compound to endothelin receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol synthesized from methodologies described in the cited literature.
Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled endothelin ligand to ET-A and ET-B receptors.
Materials:
-
Radioligand: [125I]-ET-1 (Iodinated Endothelin-1)
-
Test Compound: this compound
-
Membrane Preparations: Homogenates from cells or tissues expressing ET-A or ET-B receptors (e.g., human vascular smooth muscle cells, CHO cells transfected with human recombinant receptors, rat myometrium).
-
Assay Buffer: Typically a buffered saline solution (e.g., HEPES, Tris-HCl) containing protease inhibitors and a non-specific binding blocker like bovine serum albumin (BSA).
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Gamma Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the endothelin receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in microtiter plates or tubes. Each well or tube contains:
-
A fixed concentration of the radioligand ([125I]-ET-1).
-
A fixed amount of the membrane preparation.
-
Varying concentrations of the unlabeled competitor, this compound.
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membrane-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of this compound.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ro 46-2005: A Comprehensive Technical Guide for Endothelin System Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Ro 46-2005 as a pivotal research tool for investigating the endothelin (ET) system. This compound is a synthetic, non-peptide antagonist of both endothelin receptor subtype A (ET-A) and subtype B (ET-B), making it a valuable instrument for elucidating the complex roles of these receptors in various physiological and pathophysiological processes. This document provides a consolidated resource on its biochemical properties, experimental applications, and the underlying signaling pathways it modulates.
Core Properties and Quantitative Data
This compound acts as a competitive antagonist at both ET-A and ET-B receptors, inhibiting the binding of the potent vasoconstrictor endothelin-1 (ET-1). While some studies suggest it is equipotent in its antagonism of both receptor subtypes, others indicate a degree of selectivity which may be species or tissue-dependent. The following tables summarize the quantitative data available for this compound, providing a comparative overview of its binding affinities and functional inhibitory concentrations across various experimental systems.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Receptor Subtype | Species/Cell Line | Reported Value (nM) | Citation |
| IC50 | ET-A | Human Vascular Smooth Muscle Cells | 220 | [1][2] |
| ET-A and ET-B | Not Specified | 200-500 | ||
| ET-B | Porcine Cerebellum Membranes | 570 ± 50 | ||
| pIC50 | Human ET-A | Recombinant CHO cells | 6.7 | |
| Human ET-B | Recombinant CHO cells | 6.8 | ||
| Ki | Human ET-A | Human Astrocytoma U138MG cells | 320 | |
| Rat Myometrium | Rat | 160 |
Table 2: In Vitro Functional Antagonism of this compound
| Functional Assay | Receptor Subtype | Cell/Tissue Type | Reported IC50 (µM) | Citation |
| Inhibition of ET-1 induced arachidonic acid release | ET-A/ET-B | Rat Mesangial Cells | 1.8 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Route of Administration | Citation |
| Rat | Inhibition of big ET-1 induced pressor effect | 1 to 10 mg/kg | i.v. | |
| Rat | Inhibition of ET-1 induced depressor effect | Not specified | i.v. | |
| Rat | Inhibition of ET-1 induced pressor effect (at high doses) | 100 mg/kg | i.v. |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to probe the endothelin system. These protocols are compiled from various cited research articles and are intended to serve as a comprehensive guide for laboratory application.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC50, Ki) of this compound for ET-A and ET-B receptors.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target endothelin receptor (e.g., human vascular smooth muscle cells for ET-A, porcine cerebellum for ET-B) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).
-
-
Binding Reaction:
-
In a microplate or microcentrifuge tubes, combine the prepared membranes, the radiolabeled endothelin ligand (typically 125I-ET-1), and varying concentrations of unlabeled this compound.
-
The final reaction volume is typically 100-250 µL.
-
To determine non-specific binding, include tubes containing a high concentration of unlabeled ET-1.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assays: Vasoconstriction in Isolated Rat Aorta
Objective: To assess the ability of this compound to inhibit ET-1-induced vasoconstriction.
Protocol:
-
Tissue Preparation:
-
Euthanize a rat according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Isometric Tension Recording:
-
Connect the aortic rings to isometric force transducers to record changes in tension.
-
Apply a resting tension of approximately 2 grams and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Pre-incubate the aortic rings with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Construct a cumulative concentration-response curve to ET-1 by adding the agonist in a stepwise manner.
-
Record the maximum contraction induced by each concentration of ET-1.
-
In the presence of this compound, a rightward shift in the ET-1 concentration-response curve is indicative of competitive antagonism.
-
In Vivo Studies: Blood Pressure Measurement in Rats
Objective: To evaluate the in vivo efficacy of this compound in antagonizing the pressor effects of endothelin.
Protocol:
-
Animal Preparation:
-
Use an appropriate rat strain (e.g., Sprague-Dawley or spontaneously hypertensive rats).
-
Anesthetize the animals and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.
-
Allow the animals to stabilize after surgery.
-
-
Drug Administration:
-
Administer this compound intravenously at the desired doses (e.g., 1-100 mg/kg). For oral administration, the compound can be formulated in a suitable vehicle.
-
-
Experimental Challenge:
-
After a baseline blood pressure recording, administer an intravenous bolus of big ET-1 or ET-1 to induce a pressor response.
-
The administration of this compound prior to the agonist challenge should attenuate the rise in blood pressure.
-
-
Data Analysis:
-
Continuously record the mean arterial pressure throughout the experiment.
-
Quantify the pressor response as the peak increase in mean arterial pressure from baseline.
-
Compare the pressor responses in vehicle-treated and this compound-treated animals to determine the inhibitory effect of the antagonist.
-
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of ET-A and ET-B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding to endothelins, trigger distinct intracellular pathways.
ET-A Receptor Signaling Pathway
The ET-A receptor is primarily located on vascular smooth muscle cells and its activation leads to vasoconstriction. This process is predominantly mediated through the Gq/11 family of G-proteins.
Caption: ET-A receptor signaling pathway leading to vasoconstriction.
ET-B Receptor Signaling Pathway
The ET-B receptor exhibits a more complex signaling profile. On endothelial cells, its activation typically leads to vasodilation through the production of nitric oxide (NO) and prostacyclin. However, on smooth muscle cells, it can also mediate vasoconstriction.
Caption: Dual signaling pathways of the ET-B receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the logical flow of a typical radioligand binding assay to determine the inhibitory potential of this compound.
Caption: Workflow for a radioligand binding assay with this compound.
Conclusion
This compound remains a cornerstone tool for researchers investigating the multifaceted roles of the endothelin system. Its ability to antagonize both ET-A and ET-B receptors provides a powerful means to dissect their relative contributions to health and disease. This guide offers a centralized repository of its key characteristics, quantitative data, and detailed experimental protocols to facilitate its effective use in the laboratory. The provided signaling pathway diagrams further serve to contextualize the molecular mechanisms through which this compound exerts its inhibitory effects. As research into the endothelin system continues to evolve, the foundational knowledge gained through the use of tools like this compound will undoubtedly pave the way for novel therapeutic interventions.
References
Ro 46-2005: A Technical Guide to its Selectivity for Endothelin Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of Ro 46-2005, a pivotal non-peptide endothelin (ET) receptor antagonist. By examining its interaction with both ETA and ETB receptor subtypes, this document provides a comprehensive resource for researchers utilizing this compound in studies related to the endothelin system.
Core Findings: A Non-Selective Antagonist
Initial characterization and subsequent studies have firmly established this compound as a competitive antagonist of both ETA and ETB endothelin receptors. Contrary to some commercial supplier descriptions, the primary scientific literature demonstrates that this compound exhibits comparable potency at both receptor subtypes, rather than being a selective agonist for the ETA receptor.[1][2][3]
Quantitative Data Summary
The binding affinity and functional inhibition of this compound at ETA and ETB receptors have been quantified through various in vitro assays. The following table summarizes the key quantitative data from the foundational study by Breu et al. (1993).
| Parameter | ETA Receptor | ETB Receptor | Reference |
| IC50 (Inhibition of [125I]ET-1 binding) | 200-500 nM | 200-500 nM | [1] |
| Functional Inhibition (Arachidonic acid release) | IC50 = 1.8 µM | Not Reported | [1] |
These values indicate that this compound is an equipotent antagonist for both ETA and ETB receptors in radioligand binding assays.
Endothelin Receptor Signaling Pathways
Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger a cascade of intracellular signaling events. The two primary subtypes, ETA and ETB, are coupled to various G proteins, leading to distinct physiological responses.
ETA Receptor Signaling
Primarily located on vascular smooth muscle cells, the ETA receptor is predominantly coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction.
ETB Receptor Signaling
ETB receptors are more diversely distributed, found on endothelial cells and smooth muscle cells. On endothelial cells, ETB receptor activation is coupled to Gi and Gq proteins, leading to the production of vasodilators such as nitric oxide (NO) and prostacyclin. This is a key mechanism for vasodilation. Conversely, ETB receptors on smooth muscle cells can also mediate vasoconstriction through pathways similar to ETA receptors.
Detailed Experimental Methodologies
The characterization of this compound's selectivity was primarily achieved through radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay quantifies the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand ([125I]ET-1) for binding to the endothelin receptors.
Objective: To determine the binding affinity (IC50) of this compound for ETA and ETB receptors.
Materials:
-
Radioligand: [125I]ET-1
-
Receptor Sources:
-
ETA receptors: Membranes from cultured human vascular smooth muscle cells.
-
ETB receptors: Membranes from human placenta or recombinant cells expressing the human ETB receptor.
-
-
Test Compound: this compound
-
Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptors are homogenized and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of the radioligand ([125I]ET-1) and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor (this compound). A competition curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated.
Functional Assay: Arachidonic Acid Release
This assay measures the ability of this compound to inhibit a functional response mediated by endothelin receptor activation, in this case, the release of arachidonic acid.
Objective: To determine the functional inhibitory potency (IC50) of this compound on ET-1-induced arachidonic acid release.
Materials:
-
Cell Line: Rat mesangial cells (which express endothelin receptors).
-
Radiolabel: [3H]arachidonic acid.
-
Stimulant: Endothelin-1 (ET-1).
-
Test Compound: this compound.
-
Culture Medium and Buffers.
-
Instrumentation: Scintillation counter.
Protocol:
-
Cell Culture and Labeling: Rat mesangial cells are cultured and incubated with [3H]arachidonic acid, which is incorporated into the cell membranes.
-
Pre-incubation with Antagonist: The cells are washed to remove unincorporated [3H]arachidonic acid and then pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of ET-1 to induce the release of [3H]arachidonic acid.
-
Sample Collection: The cell culture supernatant, containing the released [3H]arachidonic acid, is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]arachidonic acid released is plotted against the concentration of this compound. An inhibition curve is generated, and the IC50 value is calculated.
Conclusion
This compound is a non-peptide endothelin receptor antagonist with equipotent activity at both ETA and ETB subtypes. This technical guide provides the foundational data and methodologies for researchers working with this compound. A thorough understanding of its non-selective profile is crucial for the accurate interpretation of experimental results and for its appropriate application in pharmacological studies of the endothelin system.
References
- 1. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of different endothelin receptor antagonists and of the novel non-peptide antagonist this compound on endothelin levels in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Ro 46-2005
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo administration of Ro 46-2005, a potent, non-peptide dual antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1) is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and inflammatory diseases. This compound serves as a critical tool for investigating the role of the endothelin system in preclinical models. This document outlines detailed protocols for intravenous and subcutaneous administration in rodent models, summarizes key quantitative data, and provides visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a synthetic, small-molecule antagonist that competitively inhibits the binding of endothelin-1 to both ETA and ETB receptors.[1][2] The activation of ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation, while ETB receptors on endothelial cells can mediate vasodilation via nitric oxide release.[3] However, ETB receptors are also present on smooth muscle cells and can contribute to vasoconstriction. By blocking both receptor subtypes, this compound allows for the comprehensive investigation of the physiological and pathological effects of ET-1. These protocols are designed to guide researchers in the effective use of this compound in in vivo experimental settings.
Data Presentation
In Vitro Receptor Binding Affinity
| Receptor Subtype | Test System | IC50 | Reference |
| ETA | Human Vascular Smooth Muscle Cells | 220 nM | [4] |
| ETA and ETB | Not Specified | 200-500 nM | [1] |
In Vivo Efficacy and Dosage
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 1 - 10 mg/kg | Inhibition of big ET-1-induced pressor effect. | |
| Rat | Intravenous (i.v.) | 100 mg/kg | Inhibition of ET-1-induced pressor effect. | |
| Rat | Intravenous (i.v.) | 1 mg in 0.25 mL sterile water | Not specified | |
| Rat | Intravenous (i.v.) | 5 mg/kg | Elimination of rrTNF-α-induced reduction in cerebral blood volume. | |
| Rat | Subcutaneous (s.c.) via osmotic mini-pump | 3 mg/kg/day | Not specified in detail, used in a repeated allergen exposure model. |
Experimental Protocols
Protocol 1: Intravenous (i.v.) Bolus Administration in Rats
Objective: To administer a single intravenous dose of this compound to investigate its acute effects.
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Appropriate size syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device
-
Warming pad or lamp (optional, for tail vein vasodilation)
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare the desired concentration of this compound in sterile water. For example, to achieve a 5 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, prepare a 5 mg/mL solution.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required. Allow the solution to return to room temperature before injection.
-
-
Animal Preparation:
-
Weigh the animal to accurately calculate the required dose volume.
-
Place the rat in a suitable restraint device, allowing access to the lateral tail vein.
-
To facilitate injection, warm the tail using a warming pad or heat lamp to induce vasodilation.
-
Clean the injection site on the tail with a 70% ethanol wipe.
-
-
Administration:
-
Visualize the lateral tail vein.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Proceed with the experimental timeline as required (e.g., administration of an agonist, behavioral testing).
-
Protocol 2: Continuous Subcutaneous (s.c.) Infusion in Rats via Osmotic Mini-Pump
Objective: To achieve sustained plasma concentrations of this compound for chronic studies.
Materials:
-
This compound
-
Vehicle (e.g., 1 N NaOH, polyethylene glycol 400, sterile water)
-
Osmotic mini-pumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Sutures or wound clips
-
Anesthetic and analgesic agents
-
70% ethanol and sterile saline
Procedure:
-
Preparation of Dosing Solution and Pump Priming:
-
Prepare the this compound solution as described in the literature. One method involves initially dissolving the compound in a small volume of 1 N NaOH, mixing with polyethylene glycol 400, and then bringing it to the final volume with sterile water, adjusting the pH to 7.5.
-
Fill the osmotic mini-pumps with the dosing solution according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an approved protocol.
-
Shave and aseptically prepare the surgical site on the back, between the scapulae.
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic mini-pump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer analgesics as per the approved protocol.
-
Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.
-
Allow the animal to recover for at least 24 hours before initiating experimental procedures.
-
Visualizations
Caption: Mechanism of action of this compound in the endothelin signaling pathway.
Caption: A typical experimental workflow for intravenous administration of this compound.
Caption: Logical relationship between this compound, its molecular target, and physiological outcomes.
References
Application Notes and Protocols for Ro 46-2005 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-2005 is a potent, non-peptide, dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, pulmonary hypertension, and heart failure. By blocking the actions of ET-1 at its receptors, this compound serves as a valuable tool for investigating the role of the endothelin system in these disease models and for evaluating the therapeutic potential of endothelin receptor antagonism.
These application notes provide detailed protocols for the use of this compound in a range of in vitro and in vivo cardiovascular research models.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₃O₆S |
| Molecular Weight | 473.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year. |
Data Presentation: Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional inhibitory concentrations of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Cell Line/Tissue | Ligand | IC₅₀ (nM) | Reference |
| ETA | Human Vascular Smooth Muscle Cells | ¹²⁵I-ET-1 | 220 | [3] |
| ETA | Rat Myometrium | ¹²⁵I-ET-1 | 160 | [4] |
| ETA/ETB (equipotent) | Various | ¹²⁵I-ET-1 | 200-500 | [1] |
Table 2: In Vitro Functional Assays
| Assay | Cell Type/Tissue | Stimulus | IC₅₀ | Reference |
| Arachidonic Acid Release | Rat Mesangial Cells | ET-1 | 1.8 µM | |
| Myometrial Contraction | Rat Myometrium | ET-1 | - |
Table 3: In Vivo Efficacy
| Animal Model | Species | Dose | Effect | Reference |
| Big ET-1 Induced Pressor Response | Rat | 1-10 mg/kg i.v. | Inhibition of pressor effect | |
| ET-1 Induced Pressor Response | Rat | 100 mg/kg i.v. | Inhibition of pressor effect | |
| Spontaneously Hypertensive Rat | Rat | - | Mentioned as an antihypertensive | |
| Monocrotaline-induced Pulmonary Hypertension | Rat | - | Mentioned as vasculoprotective | |
| Sodium-depleted Monkeys | Monkey | 30 or 100 mg/kg | Decrease in systolic blood pressure |
Signaling Pathways
The binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, triggers a cascade of intracellular signaling events that ultimately lead to various physiological responses, including vasoconstriction, cell proliferation, and inflammation. This compound, by acting as a competitive antagonist at both these receptors, blocks these downstream effects.
References
- 1. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin Receptor | DC Chemicals [dcchemicals.com]
- 4. academic.oup.com [academic.oup.com]
Ro 46-2005: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-2005 is a potent, non-peptide, dual antagonist of endothelin receptor A (ETA) and endothelin receptor B (ETB).[1][2] Initially investigated for its cardiovascular effects, its role in neuroscience research is emerging, particularly in conditions involving cerebrovascular dysregulation and neuroinflammation. Endothelin-1 (ET-1), a powerful vasoconstrictor, and its receptors are expressed on various central nervous system (CNS) cells, including neurons, glia, and vascular endothelium, suggesting their involvement in neuromodulation, astrocytic function, and the regulation of cerebral blood flow.[1] Consequently, endothelin receptor antagonists like this compound are valuable tools for investigating the pathophysiology of neurological disorders such as stroke, neuroinflammation, and potentially neurodegenerative diseases.[1][3]
These application notes provide an overview of the utility of this compound in neuroscience research, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Quantitative Data
A summary of the key quantitative parameters for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Receptor Subtype(s) | Species/Cell Line | Reference |
| IC50 (Binding) | 200-500 nM | ETA and ETB | Human Vascular Smooth Muscle Cells, etc. | |
| IC50 (Binding) | 220 nM | ETA | Human Vascular Smooth Muscle Cells | |
| IC50 (Functional) | 1.8 µM | ETA/ETB | Rat Mesangial Cells (ET-1 induced arachidonic acid release) | |
| In Vivo Dose (IV) | 5 mg/kg | ETA/ETB | Rat (TNF-α-induced cerebral blood volume reduction model) | |
| In Vivo Dose (IV) | 1-10 mg/kg | ETA/ETB | Rat (Inhibition of big ET-1 pressor effect) | |
| In Vivo Dose (IV) | 100 mg/kg | ETA/ETB | Rat (Inhibition of ET-1 pressor effect) |
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. In the context of neuroinflammation, tumor necrosis factor-alpha (TNF-α) can stimulate the release of ET-1, leading to vasoconstriction. This compound can ameliorate this effect.
TNF-α Mediated Endothelin Signaling Pathway
Experimental Protocols
Amelioration of TNF-α-Induced Cerebral Vasoconstriction in a Rat Model
This protocol is based on studies demonstrating that this compound can prevent the reduction in cerebral blood volume (CBV) caused by the pro-inflammatory cytokine TNF-α.
Experimental Workflow:
Workflow for TNF-α-Induced Vasoconstriction Model
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Sterile water for injection
-
Recombinant rat TNF-α (rrTNF-α)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Magnetic Resonance Imaging (MRI) scanner equipped for cerebral blood volume mapping
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (or another suitable anesthetic). Secure the animal in a stereotaxic frame. Cannulate the femoral vein for intravenous drug administration.
-
This compound Administration: Prepare a solution of this compound in sterile water. Ten minutes prior to the TNF-α injection, administer this compound intravenously at a dose of 5 mg/kg. For the vehicle control group, administer an equivalent volume of sterile water.
-
Intrastriatal TNF-α Injection:
-
Drill a small burr hole in the skull over the target striatum (coordinates relative to bregma: e.g., +0.5 mm anterior, +3.0 mm lateral, -5.0 mm ventral).
-
Using a Hamilton syringe, slowly inject recombinant rat TNF-α (e.g., 1.5 µg in 1 µl of sterile saline) into the striatum over several minutes.
-
Leave the needle in place for a few minutes before slowly retracting it to prevent backflow.
-
-
MRI Acquisition: At a predetermined time point post-injection (e.g., 1.5 hours), acquire cerebral blood volume maps using an appropriate MRI sequence (e.g., dynamic susceptibility contrast-enhanced MRI).
-
Data Analysis: Quantify the regional cerebral blood volume (rCBV) in the injected and contralateral striatum. Calculate the ratio of rCBV in the treated versus the untreated hemisphere. Compare the rCBV ratios between the this compound-treated group and the vehicle-treated group. A ratio close to 1.0 in the this compound group would indicate amelioration of vasoconstriction.
Evaluation of Neuroprotective Effects in a Model of Focal Cerebral Ischemia
Endothelin receptor antagonists are being investigated for their potential therapeutic effects in stroke. This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for focal cerebral ischemia.
Experimental Workflow:
Workflow for Cerebral Ischemia (MCAO) Model
Materials:
-
Male Wistar or Sprague-Dawley rats (280-320g)
-
This compound
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Anesthetic (e.g., isoflurane)
-
Nylon monofilament for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Surgical instruments for MCAO
Procedure:
-
Animal Preparation and MCAO Surgery:
-
Anesthetize the rat.
-
Perform the middle cerebral artery occlusion using the intraluminal filament method as described in the literature. Briefly, expose the common carotid artery and insert a nylon filament to block the origin of the middle cerebral artery.
-
Maintain the occlusion for a specific duration (e.g., 90 minutes).
-
-
This compound Administration:
-
At the time of reperfusion (i.e., when the filament is withdrawn), administer this compound or vehicle intravenously or intraperitoneally. The optimal dose and timing would need to be determined empirically, but a starting point could be based on previous in vivo studies (e.g., 1-10 mg/kg).
-
-
Neurological Assessment:
-
At various time points after surgery (e.g., 24, 48, and 72 hours), evaluate the neurological deficit using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections and stain with 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated group and the vehicle-treated group to determine the neuroprotective efficacy of the compound.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the endothelin system in the central nervous system. Its ability to antagonize both ETA and ETB receptors allows for a comprehensive blockade of endothelin-mediated effects. The protocols provided herein offer a starting point for researchers interested in exploring the therapeutic potential of this compound in models of neuroinflammation and cerebral ischemia. Further research may uncover additional applications of this compound in other areas of neuroscience, such as in the study of blood-brain barrier integrity, neurodegenerative diseases, and pain pathways.
References
- 1. Therapeutic effects of endothelin receptor antagonists in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENDOTHELINS IN INFLAMMATORY NEUROLOGICAL DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 46-2005 in Cerebral Blood Flow Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-2005 is a potent, non-peptide, dual endothelin-A (ETᴀ) and endothelin-B (ETʙ) receptor antagonist.[1] Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors known and plays a significant role in the pathophysiology of cerebral vasospasm, particularly following subarachnoid hemorrhage, and in other conditions characterized by reduced cerebral blood flow.[2][3][4] By blocking the action of ET-1 on its receptors, this compound serves as a valuable pharmacological tool for investigating the role of the endothelin system in the regulation of cerebral hemodynamics and for exploring its therapeutic potential in cerebrovascular diseases.[2]
These application notes provide detailed protocols for the use of this compound in preclinical research models to study its effects on cerebral blood flow.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| CAS Number | 150725-87-4 | |
| Molecular Formula | C₂₃H₂₇N₃O₆S | |
| Molecular Weight | 473.5 g/mol | |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | DMSO: ≥10 mg/mL |
For in vivo administration, this compound can be prepared in various vehicles. It is crucial to first create a stock solution in DMSO and then dilute it with the appropriate co-solvents. Heating and/or sonication can aid in dissolution.
Vehicle Formulations for Intravenous (IV) Injection:
-
Protocol 1: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of ≥ 2.5 mg/mL.
-
Protocol 2: A solution with 10% DMSO and 90% (20% SBE-β-CD in Saline) can also achieve a solubility of ≥ 2.5 mg/mL.
-
Protocol 3: For other routes or studies, a mixture of 10% DMSO and 90% Corn Oil is a viable option, with a solubility of ≥ 2.5 mg/mL.
-
Aqueous Solution: this compound can also be dissolved in sterile water for intravenous injection at a concentration of 4 mg/mL (1 mg in 0.25 mL).
Mechanism of Action: Endothelin Receptor Antagonism
This compound competitively inhibits the binding of endothelin-1 (ET-1) to both ETᴀ and ETʙ receptors. In the cerebral vasculature, ETᴀ receptors are predominantly located on vascular smooth muscle cells, and their activation leads to potent vasoconstriction. ETʙ receptors are found on endothelial cells and their activation can lead to vasodilation through the release of nitric oxide and prostacyclin. However, ETʙ receptors are also present on smooth muscle cells and can contribute to vasoconstriction.
The binding of ET-1 to its G protein-coupled receptors (GPCRs), primarily through Gαq, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺, along with the activation of PKC, leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction, resulting in reduced cerebral blood flow. By blocking these receptors, this compound prevents this signaling cascade, leading to vasodilation and an increase in cerebral blood flow, particularly in pathological states with elevated ET-1 levels.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
- 3. Cerebrovascular effects of endothelin-1 investigated using high-resolution magnetic resonance imaging in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ro 46-2005 in Myometrial Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-2005 is a potent, non-peptide antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. Endothelin-1 (ET-1) is a powerful vasoconstrictor and smooth muscle mitogen that plays a significant role in myometrial physiology, including the regulation of uterine contractions. Elevated levels of ET-1 have been associated with labor and various uterine pathologies. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of the endothelin system in myometrial contractility and for the preclinical assessment of potential tocolytic agents.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro myometrial contraction studies.
Mechanism of Action
This compound competitively inhibits the binding of endothelin peptides (ET-1, ET-2, and ET-3) to both ETA and ETB receptors on the surface of myometrial smooth muscle cells. In the myometrium, the activation of ETA receptors by ET-1 is the predominant pathway leading to smooth muscle contraction. This activation triggers a downstream signaling cascade involving the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. By blocking both ETA and ETB receptors, this compound effectively attenuates or abolishes ET-1-induced myometrial contractions.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data for this compound in myometrial contraction and binding studies.
Table 1: Inhibitory Concentration of this compound on Endothelin-1-Induced Myometrial Contraction
| Agonist | Agonist Concentration | Antagonist | Antagonist Concentration Range | Observed Effect | Reference |
| Endothelin-1 (ET-1) | 3 x 10-8 M | This compound | 3 x 10-6 M to 3 x 10-5 M | Concentration-dependent inhibition of the increase in resting tone. | [1] |
| Endothelin-1 (ET-1) | 3 x 10-8 M | This compound | 3 x 10-5 M | Almost complete inhibition of the increase in resting tone. |
Table 2: IC50 Values of this compound
| Assay Type | Receptor | Tissue/Cell Line | IC50 | Reference |
| [125I]-ET-1 Binding | ETA and ETB | Rat Myometrial Membrane | 1.6 x 10-7 M | |
| [125I]-ET-1 Binding | ETA | Human Vascular Smooth Muscle Cells | 220 nM |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or physiological saline (e.g., 0.9% NaCl)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween-80 (optional)
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution of this compound: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of organic solvent. DMSO is a common choice.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in 100% DMSO.
-
For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 473.54 g/mol ), dissolve 4.74 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the working solution in the appropriate physiological salt solution (e.g., Krebs-Henseleit buffer) that will be used in the organ bath.
-
Important: The final concentration of DMSO in the organ bath should be kept to a minimum (typically ≤ 0.1%) to avoid solvent effects on myometrial contractility. Perform vehicle control experiments to confirm that the final DMSO concentration does not affect the tissue.
-
For in vivo studies or if DMSO is a concern, a co-solvent system can be used. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In Vitro Myometrial Contraction Assay Using an Organ Bath
Materials:
-
Myometrial tissue strips (from human biopsies or animal models)
-
Organ bath system with isometric force transducers
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Endothelin-1 (ET-1)
-
This compound working solutions
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Obtain fresh myometrial tissue and immediately place it in cold, oxygenated PSS.
-
Under a dissecting microscope, carefully dissect longitudinal or circular myometrial strips (typically 2 mm x 10 mm).
-
-
Mounting the Tissue:
-
Mount the myometrial strips in the organ bath chambers filled with PSS.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes. During equilibration, replace the PSS in the organ bath every 15-20 minutes.
-
-
Induction of Contractions:
-
After equilibration, induce stable, rhythmic contractions. This can be achieved by adding a contractile agonist such as Endothelin-1 (e.g., at a concentration of 3 x 10-8 M).
-
Allow the contractions to stabilize before adding the antagonist.
-
-
Application of this compound:
-
To construct a concentration-response curve for this compound, add the antagonist in a cumulative manner to the organ bath at increasing concentrations (e.g., from 10-8 M to 10-5 M).
-
Allow the tissue to incubate with each concentration of this compound for a sufficient period (e.g., 20-30 minutes) to reach a steady-state response before adding the next concentration.
-
Alternatively, for single-concentration inhibition studies, pre-incubate the myometrial strips with the desired concentration of this compound for 20-30 minutes before adding the contractile agonist (e.g., ET-1).
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension of the myometrial strips throughout the experiment.
-
Analyze the data to determine changes in the frequency, amplitude, and duration of contractions, as well as the resting tone.
-
Calculate the percentage inhibition of the ET-1-induced contraction at each concentration of this compound.
-
If a concentration-response curve is generated, the IC50 value can be calculated using appropriate pharmacological software.
-
Mandatory Visualizations
Caption: Signaling pathway of Endothelin-1 and this compound in myometrial cells.
Caption: Experimental workflow for myometrial contraction studies with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of myometrial contractions induced by endothelin-1 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ro 46-2005 in Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-2005 is a pioneering, orally active, non-peptide dual endothelin (ET) receptor antagonist, targeting both ET-A and ET-B receptors.[1][2] As a precursor to the well-established drug bosentan, this compound has been instrumental in elucidating the role of the endothelin system in various cardiovascular pathologies, including pulmonary hypertension (PH).[3][4] These application notes provide a comprehensive overview of the theoretical application and protocols for evaluating this compound and similar dual endothelin receptor antagonists in the widely used monocrotaline (MCT) rat model of pulmonary hypertension. While specific quantitative efficacy data for this compound in this model is not extensively published, the provided protocols are based on established methodologies for assessing endothelin receptor antagonists in preclinical PH studies.
Mechanism of Action in Pulmonary Hypertension
Pulmonary hypertension is characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular hypertrophy, ultimately leading to right heart failure.[5] The endothelin system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), is significantly implicated in the pathogenesis of PH. ET-1 exerts its effects through two receptor subtypes:
-
ET-A receptors , located on pulmonary artery smooth muscle cells, mediate vasoconstriction and proliferation.
-
ET-B receptors , found on endothelial cells and smooth muscle cells, have a more complex role. On endothelial cells, they mediate vasodilation (via nitric oxide and prostacyclin release) and clearance of ET-1. On smooth muscle cells, they contribute to vasoconstriction.
This compound, by blocking both ET-A and ET-B receptors, is hypothesized to attenuate the detrimental effects of ET-1 in pulmonary hypertension, leading to vasodilation, inhibition of vascular remodeling, and a subsequent reduction in pulmonary artery pressure and right ventricular hypertrophy.
Quantitative Data from Preclinical Studies
While specific studies detailing the efficacy of this compound in animal models of pulmonary hypertension are limited in publicly available literature, the following table presents representative data for its successor, bosentan, in the monocrotaline (MCT)-induced rat model. This data can be considered indicative of the expected effects of a dual endothelin receptor antagonist.
| Parameter | Control | MCT-Treated | MCT + Bosentan (100 mg/kg/day) | MCT + Bosentan (200 mg/kg/day) |
| Right Ventricular Systolic Pressure (RVSP; mmHg) | 25 ± 2 | 55 ± 3 | 52 ± 4 | 40 ± 3 |
| Right Ventricle/(Left Ventricle + Septum) (RV/LV+S) | 0.25 ± 0.01 | 0.50 ± 0.02 | 0.48 ± 0.03 | 0.38 ± 0.02 |
| Medial Thickness of Pulmonary Arteries (%) | 15 ± 1 | 35 ± 2 | 33 ± 2 | 25 ± 2* |
*Data are presented as mean ± SEM. *p < 0.05 compared to MCT-Treated group. Data is representative and compiled from typical findings in the literature for dual endothelin receptor antagonists like bosentan in the MCT rat model.
Experimental Protocols
The following are detailed protocols for inducing and assessing pulmonary hypertension in a rat model and for evaluating the therapeutic effects of a compound like this compound.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This is the most common and well-characterized model for preclinical studies of pulmonary hypertension.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich)
-
0.5 M HCl
-
0.5 M NaOH
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-gauge)
Protocol:
-
Preparation of MCT Solution: Dissolve MCT in 0.5 M HCl and then neutralize to a pH of 7.4 with 0.5 M NaOH. Dilute with sterile saline to a final concentration of 60 mg/mL.
-
Induction of PH: Administer a single subcutaneous injection of the prepared MCT solution at a dose of 60 mg/kg body weight.
-
Post-Injection Monitoring: House the rats under standard conditions with free access to food and water. Monitor the animals daily for signs of distress. Pulmonary hypertension typically develops over 3-4 weeks.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution: Suspend this compound in the chosen vehicle to the desired concentration (e.g., for a 30 mg/kg dose).
-
Administration: Administer the this compound suspension or vehicle to the rats via oral gavage once or twice daily, starting 24 hours after MCT injection and continuing for the duration of the study (typically 3-4 weeks).
Assessment of Pulmonary Hypertension
1. Hemodynamic Measurements
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Pressure transducer and recording system
-
Catheter (e.g., 2F Millar catheter)
Protocol:
-
Anesthetize the rat.
-
Insert the catheter into the right jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery.
-
Record the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
2. Assessment of Right Ventricular Hypertrophy (Fulton Index)
Protocol:
-
Following hemodynamic measurements, euthanize the rat.
-
Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton Index as the ratio of the RV weight to the LV+S weight (RV/[LV+S]). An increased ratio indicates right ventricular hypertrophy.
3. Histological Analysis of Pulmonary Arteries
Materials:
-
4% paraformaldehyde
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Microscope with imaging software
Protocol:
-
Perfuse the lungs with saline followed by 4% paraformaldehyde.
-
Excise the lungs and fix them in 4% paraformaldehyde overnight.
-
Embed the lung tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E.
-
Examine the small pulmonary arteries (50-100 µm in diameter) under a microscope.
-
Measure the medial wall thickness and the external diameter of the arteries.
-
Calculate the percentage of medial thickness as: (2 x medial wall thickness / external diameter) x 100. An increase in this percentage is indicative of vascular remodeling.
Conclusion
This compound, as a dual endothelin receptor antagonist, represents a foundational tool for understanding the therapeutic potential of targeting the endothelin system in pulmonary hypertension. While detailed preclinical efficacy data for this compound itself is not as abundant as for its successor, bosentan, the protocols outlined above provide a robust framework for evaluating its effects in the well-established monocrotaline rat model. These methodologies allow for a comprehensive assessment of a compound's ability to mitigate the key pathological features of pulmonary hypertension, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling. Researchers investigating novel endothelin receptor antagonists can utilize these protocols as a guide for their preclinical drug development programs.
References
- 1. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of different endothelin receptor antagonists and of the novel non-peptide antagonist this compound on endothelin levels in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Ro 46-2005 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Ro 46-2005 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent and selective non-peptide antagonist of endothelin receptors (ETA and ETB), making it a valuable tool in cardiovascular research and drug development.[1][2][3]
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 473.54 g/mol | [1][4] |
| Molecular Formula | C₂₃H₂₇N₃O₆S | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 28 mg/mL; up to 100 mg/mL (211.18 mM) | |
| Purity | >98% |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different desired concentrations or volumes.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 473.54 g/mol x 1000 mg/g
-
Mass (mg) = 4.7354 mg
Procedure:
-
Weighing: Carefully weigh out 4.74 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous or newly opened DMSO to the tube containing the this compound powder. The use of hygroscopic (water-absorbing) DMSO can significantly impact solubility.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). For solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is also recommended. The solid powder can be stored at -20°C for up to 3 years.
Visualizations
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of this compound.
References
- 1. This compound | Endothelin receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|150725-87-4|COA [dcchemicals.com]
Application Notes and Protocols for Ro 46-2005 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the dual endothelin receptor antagonist, Ro 46-2005, in rodent studies. The information is compiled from various preclinical investigations and is intended to guide researchers in designing their own experiments.
Mechanism of Action
This compound is a non-peptide antagonist that competitively inhibits both endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, signals through these G protein-coupled receptors to elicit a range of physiological effects. By blocking these receptors, this compound effectively mitigates the downstream signaling cascades initiated by ET-1, which are implicated in various cardiovascular and neurological pathologies.
Signaling Pathway of Endothelin Receptor Antagonism
The binding of endothelin-1 (ET-1) to its receptors (ET-A and ET-B) on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. This compound, as a dual antagonist, blocks this interaction at both receptor subtypes.
Quantitative Data on this compound Dosage in Rodent Studies
The following table summarizes the dosages of this compound and its more potent analogue, bosentan, used in various rodent models. This data can serve as a starting point for dose-ranging studies.
| Compound | Rodent Model | Administration Route | Dosage | Observed Effect |
| This compound | Rat - Acute CNS Injury | Intravenous (i.v.) | 1 mg in 0.25 ml sterile water | Effective therapy in a model of acute CNS injury.[2] |
| This compound | Rat - Pressor Response Inhibition | Intravenous (i.v.) | 1 - 10 mg/kg | Inhibition of the pressor effect of big ET-1.[3] |
| This compound | Rat - Pressor Response Inhibition | Intravenous (i.v.) | 100 mg/kg | Inhibition of the pressor effect of ET-1. |
| This compound | Rat - Chronic Renal Disease | Oral Gavage | 30 mg/kg/day | Investigated in a model of chronic renal disease.[4] |
| Bosentan | Rat - Cyclosporine-Induced Hypertension | Oral Gavage | 100 mg/kg/day | Lowered blood pressure.[5] |
| Bosentan | Rat - Monocrotaline-Induced Pulmonary Hypertension | Oral Gavage | 300 mg/kg/day | Attenuated the increase in mean pulmonary arterial pressure. |
| Bosentan | Rat - Hypoxic Pulmonary Hypertension | Oral Gavage | 100 mg/kg/day | Prevented and reversed pulmonary hypertension. |
| Bosentan | Spontaneously Hypertensive Rat (SHR) | Oral (in food) | 100 mg/kg/day | Investigated for effects on hypertension. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Intravenous Administration in a Rat Model of Acute CNS Injury
This protocol is adapted from a study investigating the effects of this compound in a model of TNF-α induced cerebral blood volume reduction.
Objective: To administer this compound intravenously to assess its neuroprotective effects.
Materials:
-
This compound
-
Sterile water for injection
-
Rat model of acute CNS injury (e.g., traumatic brain injury, stroke)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
27-30 gauge needle and 1 ml syringe
-
Animal restrainer or surgical board
-
Warming lamp
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Ensure the animal is adequately sedated by checking for the absence of a pedal withdrawal reflex. Maintain the animal's body temperature using a warming lamp.
-
Drug Preparation: Prepare a solution of this compound at a concentration of 4 mg/ml in sterile water. For a 250g rat receiving a 1 mg dose, this would be a volume of 0.25 ml.
-
Injection Site Preparation: Place the rat in a restrainer or on a surgical board to expose one of the lateral tail veins. Clean the injection site with an alcohol swab.
-
Intravenous Injection: Using a 27-30 gauge needle attached to a 1 ml syringe, carefully insert the needle into the lateral tail vein. Administer the prepared this compound solution slowly over approximately 30 seconds.
-
Post-injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions and allow it to recover from anesthesia in a clean, warm cage.
Oral Gavage Administration in a Rat Model of Hypertension
This protocol is based on studies using the this compound analogue, bosentan, in hypertensive rat models.
Objective: To administer this compound orally to evaluate its antihypertensive effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, sterile water)
-
Hypertensive rat model (e.g., Spontaneously Hypertensive Rat, Dahl salt-sensitive rat)
-
Appropriately sized oral gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Animal and Drug Preparation: Weigh the rat to determine the correct dosage volume. Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose in a 300g rat, prepare a 30 mg dose).
-
Restraint: Gently but firmly restrain the rat to prevent movement and ensure its head and neck are in a straight line with its body. This can be done manually or with a soft towel.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube as it is gently advanced. Do not force the needle.
-
Administration: Once the needle is in the correct position (in the esophagus, not the trachea), slowly administer the drug suspension.
-
Post-administration Care: Carefully remove the gavage needle. Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.
Disclaimer: These protocols are intended as a guide and should be adapted to comply with institutional animal care and use committee (IACUC) regulations and specific experimental requirements. Appropriate safety precautions should be taken when handling chemical compounds and working with laboratory animals.
References
- 1. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | Endothelin receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro 46-2005 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for designing experiments using Ro 46-2005, a potent, non-peptide dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist. Proper experimental design, including the use of appropriate controls, is critical for obtaining reliable and interpretable results.
Introduction to this compound
This compound is a competitive antagonist of both ETA and ETB receptors, making it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system.[1][2] It has been demonstrated to be effective in both in vitro and in vivo models.[3] Unlike peptide-based antagonists, this compound is a synthetic, non-peptide molecule, offering potential advantages in terms of stability and oral bioavailability.[2]
Chemical Properties:
| Property | Value |
| CAS Number | 150725-87-4 |
| Molecular Formula | C23H27N3O6S |
| Molecular Weight | 473.54 g/mol |
| Appearance | White to off-white solid |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to ETA and ETB receptors, thereby blocking the downstream signaling cascades initiated by endothelin-1 (ET-1) and other endothelin peptides.
Endothelin Receptor Signaling:
Endothelin receptors are G-protein coupled receptors (GPCRs). Their activation leads to a cascade of intracellular events, primarily through Gq/11, Gi/o, Gs, and G12/13 proteins.
-
ETA Receptor Signaling: Primarily located on vascular smooth muscle cells, activation of ETA receptors by ET-1 leads to potent vasoconstriction. This is mainly mediated through the Gq/11 pathway, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. ETA receptor activation is also linked to cell proliferation and inflammation.[4]
-
ETB Receptor Signaling: ETB receptors are found on various cell types, including endothelial cells and smooth muscle cells. On endothelial cells, their activation by ET-1 stimulates the production of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation. This is a key mechanism for ET-1 clearance from the circulation. On smooth muscle cells, ETB receptor activation can also contribute to vasoconstriction, similar to ETA receptors.
Diagram of Endothelin Signaling Pathways:
Caption: Endothelin signaling pathways and the inhibitory action of this compound.
Experimental Controls
The use of appropriate controls is paramount in studies involving receptor antagonists to ensure the observed effects are specific to the intended target.
Positive Controls
-
Endothelin-1 (ET-1): As the primary endogenous ligand for both ETA and ETB receptors, ET-1 is the most relevant positive control. It should be used to induce a measurable biological response that can be subsequently inhibited by this compound.
-
In Vitro Concentration: For functional assays, a concentration of ET-1 that elicits a submaximal response (e.g., EC50 to EC80) is recommended to allow for a clear demonstration of antagonism. Typical concentrations range from 1 nM to 100 nM.
-
In Vivo Administration: For in vivo studies, ET-1 can be administered intravenously to induce a pressor response.
-
Negative Controls
-
Vehicle Control: The vehicle used to dissolve this compound should be administered alone to a control group to ensure that the solvent itself does not have any biological effects. The composition of the vehicle should be identical to that used for the this compound treated group.
-
Inactive Enantiomer/Analog (if available): If a structurally similar but biologically inactive analog of this compound is available, it can serve as an excellent negative control to demonstrate the specificity of the observed effects.
Specificity Controls
-
Selective Receptor Antagonists: To dissect the relative contributions of ETA and ETB receptor blockade by this compound, selective antagonists can be used in parallel experiments.
-
Selective ETA Antagonist (e.g., BQ-123): Used to isolate the effects of ETA receptor blockade.
-
Selective ETB Antagonist (e.g., BQ-788): Used to isolate the effects of ETB receptor blockade.
-
In Vitro Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for ETA and ETB receptors.
Protocol:
-
Cell Culture: Culture cells expressing either human ETA or ETB receptors (e.g., CHO or Sf9 cells) under standard conditions.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of radiolabeled ET-1 (e.g., [125I]-ET-1) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary:
| Receptor Subtype | This compound IC50 (nM) | Reference |
| ETA | 200 - 500 | |
| ETB | 200 - 500 |
Functional Assay: Vasoconstriction of Isolated Arteries
This assay assesses the ability of this compound to inhibit ET-1-induced vasoconstriction in isolated arterial rings.
Protocol:
-
Tissue Preparation: Isolate thoracic aortas from rats and cut them into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Pre-incubation: Pre-incubate the rings with varying concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulation: Generate a cumulative concentration-response curve to ET-1 (e.g., 10^-10 to 10^-7 M).
-
Measurement: Record the isometric tension generated by the arterial rings.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine the antagonist's potency (pA2 value).
Experimental Workflow Diagram:
References
Application Notes and Protocols: Ro 46-2005 in Renal Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-2005 is a pioneering synthetic, non-peptide small molecule that functions as a competitive antagonist for both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2] The endothelin (ET) system, particularly the potent vasoconstrictor ET-1, is implicated in the pathophysiology of various renal diseases, contributing to vasoconstriction, inflammation, fibrosis, and mesangial cell proliferation.[3][4] Consequently, endothelin receptor antagonists like this compound have been investigated as potential therapeutic agents to mitigate the progression of chronic kidney disease. These notes provide an overview of this compound's application in renal disease research, including its mechanism of action, key experimental findings, and detailed protocols for preclinical studies.
Mechanism of Action
This compound competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[2] In the context of the kidney, ET-1, acting through ETA receptors, mediates vasoconstriction, mesangial cell proliferation, matrix accumulation, glomerulosclerosis, and inflammation. The role of ETB receptors is more complex, with potential contributions to both vasodilation and, under certain conditions, vasoconstriction. By blocking both receptor subtypes, this compound aims to comprehensively inhibit the deleterious effects of elevated ET-1 levels in the kidney. Bosentan, a more widely known dual endothelin receptor antagonist, was developed through the structural optimization of this compound.
Signaling Pathway and Intervention Point of this compound
Caption: Signaling pathway of the endothelin system in renal pathophysiology and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies involving this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Cell Type | Value | Reference |
| IC50 ([125I]ET-1 Binding) | ETA and ETB Receptors | 200-500 nM | |
| IC50 (ET-1 Induced Arachidonic Acid Release) | Rat Mesangial Cells | 1.8 µM | |
| IC50 ([125I]ET-1 Binding) | Human Vascular Smooth Muscle Cells (ETA) | 220 nM |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Subtotal Nephrectomy
| Treatment Group | Dose | Systolic Blood Pressure (mmHg) | Glomerulosclerosis Index (GSI) | Reference |
| Sham Operated | N/A | 131 ± 5.3 | 0.03 ± 0.01 | |
| Subtotal Nephrectomy (SNX) - Untreated | N/A | 170 ± 8.6 | 0.9 ± 0.15 | |
| SNX + this compound | 30 mg/kg/day | 167 ± 7.6 | 0.45 ± 0.11 | |
| SNX + BMS 182874 (ETA Antagonist) | 30 mg/kg/day | 153 ± 5.9 | 0.36 ± 0.05 | |
| SNX + Trandolapril (ACE Inhibitor) | 0.1 mg/kg/day | 128 ± 5.3 | 0.29 ± 0.04 |
*Data presented as mean ± standard error.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for the evaluation of this compound in a preclinical model of chronic renal injury.
Protocol 1: Subtotal (5/6) Nephrectomy (SNX) Rat Model of Progressive Renal Injury
This model is widely used to simulate progressive chronic kidney disease.
Materials:
-
Male Sprague-Dawley rats (8 weeks old, 220-310 g)
-
Anesthetic: Sodium pentobarbital (60 mg/kg body weight)
-
Surgical instruments
-
This compound
-
Vehicle for gavage
-
Standard rat chow and water
Procedure:
-
Acclimatization: House rats in standard conditions with free access to food and water for at least one week before surgery.
-
Anesthesia: Anesthetize the rats via intraperitoneal injection of sodium pentobarbital.
-
Right Nephrectomy: Perform a midline abdominal incision. Ligate the right renal artery and vein and remove the right kidney.
-
Left Subtotal Nephrectomy: Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the left kidney.
-
Sham Operation: For the control group, perform a sham surgery consisting of a midline incision and manipulation of the kidneys without performing nephrectomy.
-
Post-operative Care: Close the incision and allow the animals to recover. Provide appropriate post-operative analgesia as per institutional guidelines.
-
Treatment Administration:
-
Divide the SNX rats into treatment and vehicle control groups.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle daily by oral gavage.
-
Treatment can be initiated either as a prevention protocol (starting 24 hours after surgery) or a reversal protocol (starting at a later time point, e.g., 4 weeks post-surgery).
-
-
Monitoring:
-
Measure systolic blood pressure periodically (e.g., every 4 weeks) using tail-cuff plethysmography in pre-warmed, unanesthetized animals.
-
Collect 24-hour urine samples at specified intervals to measure urinary protein excretion.
-
-
Endpoint Analysis (e.g., at 8 weeks):
-
Anesthetize the animals and collect blood samples for measurement of plasma urea and creatinine.
-
Perfuse and fix the remnant kidneys for histological analysis.
-
Embed the kidneys in paraffin, section, and stain (e.g., with Periodic acid-Schiff) to assess the glomerulosclerosis index (GSI) and tubulointerstitial damage.
-
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for evaluating this compound in a rat model of subtotal nephrectomy.
Discussion and Conclusion
The available data indicates that this compound is a potent dual ETA/ETB receptor antagonist. In preclinical models of chronic renal failure, such as the subtotal nephrectomy model in rats, this compound has been shown to reduce the glomerulosclerosis index, although its effect on blood pressure in this specific model was not significant at the dose tested. Other studies have noted that the effects of endothelin antagonists on blood pressure and renal function can vary depending on the specific model, treatment duration, and the type of antagonist used. While this compound itself did not advance to widespread clinical use for renal disease, it represents a foundational molecule in the development of other endothelin receptor antagonists. These application notes and protocols provide a framework for researchers to further investigate the role of dual endothelin receptor antagonism in the context of renal pathophysiology.
References
- 1. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ET-1 actions in the kidney: evidence for sex differences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro 46-2005 Technical Support Center: Solubility and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Ro 46-2005, a potent endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for preparing high-concentration stock solutions of this compound?
For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended. This compound has a high solubility in DMSO, reaching up to 100 mg/mL.[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
Q2: I'm having trouble completely dissolving this compound powder in DMSO, even at lower concentrations. What steps can I take?
If you encounter difficulties in dissolving this compound in DMSO, the following troubleshooting steps are recommended:
-
Ultrasonication: Sonicating the solution can aid in the dissolution of the compound.[1][2]
-
Gentle Heating: Gently warming the solution can also help. However, be cautious with the temperature to avoid any potential degradation of the compound.
-
Vortexing: Vigorous vortexing can assist in breaking up any clumps of powder and facilitate dissolution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates upon addition to an aqueous solution. To mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Co-solvent System: For in vivo studies or certain in vitro experiments, a co-solvent system can be employed to maintain solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. Add a small volume of media to the DMSO stock, mix well, and then transfer this mixture to the rest of the media.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, slightly increasing the final percentage of DMSO in your aqueous solution (typically not exceeding 0.5-1% for cell-based assays) can help maintain solubility.
Q4: What are the recommended storage conditions and stability for this compound?
-
Powder: As a solid, this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.
-
In Solvent: When dissolved in a solvent like DMSO, it is recommended to store stock solutions at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q5: How does this compound exert its biological effects?
This compound is a non-peptide antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. Endothelins are potent vasoconstrictors, and by blocking their receptors, this compound can inhibit these effects. The binding of endothelin to its receptors activates G-protein-coupled signaling cascades, leading to downstream effects such as vasoconstriction and cell proliferation. This compound competitively inhibits the binding of endothelin to these receptors, thereby blocking these signaling pathways.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound in various solvents and solvent systems.
| Solvent/System | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (211.18 mM) | Requires ultrasonication. Use of hygroscopic DMSO can negatively impact solubility. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.28 mM) | Provides a clear solution. Suitable for in vivo use. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.28 mM) | Provides a clear solution. SBE-β-CD acts as a solubilizing agent. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.28 mM) | Provides a clear solution. Suitable for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate until the solution is clear and all solid has dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is for the preparation of a 2.5 mg/mL solution in a mixed-solvent system.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add the solvents in the following order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of saline
-
-
The final solution should be clear. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.
Visual Diagrams
Caption: Endothelin Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Dissolving this compound.
Caption: Troubleshooting Logic for this compound Solubility Issues.
References
improving Ro 46-2005 stability in aqueous solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Ro 46-2005 in aqueous solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for initially dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to first prepare a concentrated stock solution in high-purity, anhydrous DMSO.[1] Using newly opened DMSO is advised as it is hygroscopic, and absorbed water can negatively impact solubility.[1]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent like DMSO, stock solutions are stable for up to 2 years at -80°C and for 1 year at -20°C.
Q3: Is it advisable to prepare aqueous working solutions of this compound in advance?
A3: For in vitro and in vivo experiments, it is highly recommended to prepare aqueous working solutions freshly on the day of use from a stored stock solution. This minimizes the risk of degradation or precipitation in the aqueous buffer over time.
Q4: What is the mechanism of action for this compound?
A4: this compound is a non-peptide endothelin receptor antagonist. It competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby blocking the downstream signaling pathways that lead to vasoconstriction and cell proliferation.
Troubleshooting Guide
Problem: My this compound solution is cloudy or shows precipitation after dilution in an aqueous buffer.
-
Possible Cause 1: Low Solubility. The concentration of this compound may have exceeded its solubility limit in the final aqueous solution.
-
Solution: Gentle heating and/or sonication can help dissolve the precipitate. For future experiments, consider using a co-solvent system as detailed in the protocols below or decreasing the final concentration of this compound.
-
-
Possible Cause 2: Hygroscopic Solvent. If the DMSO used for the stock solution has absorbed moisture, it can reduce the solubility of the compound.
-
Solution: Always use newly opened, anhydrous DMSO to prepare stock solutions.
-
-
Possible Cause 3: Incorrect pH. The MSDS for this compound indicates incompatibility with strong acids and alkalis, which could affect its stability and solubility.
-
Solution: Ensure your aqueous buffer is within a neutral pH range. Avoid highly acidic or basic conditions.
-
Problem: I am observing a diminished inhibitory effect of this compound in my long-duration experiments (e.g., >3 hours).
-
Possible Cause: Reversible Binding. This phenomenon has been documented in research. The decrease in antagonist potency over several hours is likely not due to chemical degradation of this compound but rather its more reversible binding to the endothelin receptor compared to the persistent, nearly irreversible binding of the agonist ET-1.
-
Solution: For long-term experiments, this kinetic characteristic must be considered in the experimental design. It may be necessary to add the antagonist at later time points or use a higher initial concentration, though this should be validated for your specific assay.
-
Problem: How can I minimize the risk of chemical degradation in my aqueous working solution?
-
Solution: To ensure the stability of this compound during experiments, follow these precautions:
-
Avoid Incompatible Materials: Do not use buffers containing strong acids, alkalis, or strong oxidizing/reducing agents.
-
Protect from Light: Like many complex organic molecules, this compound may be sensitive to light. Prepare and store solutions in amber vials or tubes wrapped in aluminum foil.
-
Control Temperature: Prepare working solutions fresh and, if the experimental setup allows, keep them on ice to minimize any potential thermal degradation.
-
Prepare Freshly: The most effective way to avoid degradation in aqueous media is to prepare the working solution immediately before use.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| In Solvent (e.g., DMSO) | -20°C | 1 year | |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
|---|---|---|---|
| DMSO | ≥ 28 mg/mL | - |
| DMSO | 100 mg/mL (211.18 mM) | Requires sonication | |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of new, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
To aid dissolution, use an ultrasonic bath until the solution is clear.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the guidelines in Table 1.
Protocol 2: Preparation of Aqueous Working Solutions
The following formulations have been used to prepare clear aqueous solutions of this compound at concentrations of ≥ 2.5 mg/mL. The solvents should be added sequentially.
Formulation A: PEG300/Tween-80 Method
-
Start with the required volume of 100% DMSO stock solution.
-
Add 10% DMSO (by final volume).
-
Add 40% PEG300 (by final volume).
-
Add 5% Tween-80 (by final volume).
-
Add 45% Saline (by final volume) to reach the final desired volume.
-
Mix thoroughly until a clear solution is achieved.
Formulation B: SBE-β-CD Method
-
Start with the required volume of 100% DMSO stock solution.
-
Add 10% DMSO (by final volume).
-
Add 90% (20% SBE-β-CD in Saline) (by final volume).
-
Mix thoroughly until a clear solution is achieved.
Formulation C: Corn Oil Method (for in vivo)
-
Start with the required volume of 100% DMSO stock solution.
-
Add 10% DMSO (by final volume).
-
Add 90% Corn Oil (by final volume).
-
Mix thoroughly until a clear solution is achieved.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
Caption: Simplified diagram of this compound's antagonist action.
References
potential off-target effects of Ro 46-2005
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ro 46-2005, a nonpeptide endothelin (ET) receptor antagonist. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic, non-peptide antagonist of endothelin (ET) receptors.[1][2] It competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptor subtypes.[2] By blocking these receptors, this compound inhibits the physiological effects of ET-1, such as vasoconstriction.
Q2: What is the selectivity profile of this compound for endothelin receptors?
A2: this compound is generally considered a non-selective antagonist of ETA and ETB receptors, with some studies describing it as equipotent for both.[2] However, reported IC50 and Ki values from various in vitro binding assays indicate some degree of preference, which can vary depending on the experimental system.
Quantitative Data on Receptor Affinity of this compound
| Receptor Subtype | Reported IC50/Ki Values | Cell/Tissue System | Reference |
| ETA | IC50: 220 nM | Human vascular smooth muscle cells | [3] |
| IC50: 200-500 nM | Not specified | ||
| Ki: ~0.2-0.6 nM (for a similar compound) | Not specified | ||
| ETB | IC50: 200-500 nM | Not specified | |
| Ki: >100 nM (for a similar compound) | Not specified |
Q3: Are there any known off-target effects of this compound?
Troubleshooting Guide
Q4: My in vivo experiment with this compound shows a different hemodynamic response than expected based on ETA/ETB antagonism alone. What could be the cause?
A4: While this compound is a known endothelin receptor antagonist, unexpected in vivo effects could stem from several factors:
-
Dose-dependent effects: At high doses (e.g., 100 mg/kg i.v.), this compound was shown to inhibit the pressor effect of ET-1, while lower doses were sufficient to inhibit the pressor effect of big ET-1. This suggests a complex dose-response relationship in vivo.
-
Interaction with non-ETA/non-ETB receptors: As suggested by some studies, this compound may interact with other, uncharacterized receptors that could influence vascular tone.
-
Metabolism: The in vivo metabolism of this compound could lead to the formation of active metabolites with different receptor affinity profiles.
Recommended Action:
-
Conduct a thorough dose-response study to characterize the observed effect.
-
Use a more selective ETA or ETB antagonist as a control to dissect the contribution of each receptor subtype to the observed phenotype.
-
Consider using an unrelated endothelin receptor antagonist to confirm that the effect is mediated by the endothelin system.
Q5: I am observing unexpected changes in cell signaling pathways that are not typically associated with endothelin receptor activation in my cell-based assay. Could this be an off-target effect of this compound?
A5: Yes, it is possible that this compound is interacting with other cellular targets. Given the suggestion of activity at putative non-ETA/non-ETB receptors, it is plausible that this compound could modulate other signaling pathways.
Recommended Action:
-
Perform a literature search for the observed signaling pathway and any known interactions with sulfonamide-containing compounds, as this compound belongs to this chemical class.
-
Use a structurally different ETA/ETB antagonist to see if the same off-target effect is observed. If the effect is unique to this compound, it is more likely to be an off-target effect.
-
Consider performing a broad kinase or receptor screening assay to identify potential off-target interactions of this compound in your experimental system.
Signaling Pathways and Experimental Workflows
On-Target and Potential Off-Target Action of this compound
Caption: On-target antagonism of ETA/ETB receptors and potential off-target interaction of this compound.
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine Off-Target Binding
This protocol provides a general framework for assessing the binding of this compound to a suspected off-target receptor.
1. Materials:
-
Cell membranes or purified receptors expressing the putative off-target receptor.
-
A specific radioligand for the off-target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
This compound stock solution.
-
Non-specific binding control (a high concentration of an unlabeled ligand for the off-target receptor).
-
Assay buffer (receptor-specific).
-
Scintillation vials and scintillation fluid (for ³H) or gamma counter tubes (for ¹²⁵I).
-
Filtration apparatus with glass fiber filters.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate or tubes, add the following in order:
-
Assay buffer.
-
Cell membranes/purified receptor.
-
This compound dilution or vehicle control.
-
Radioligand at a concentration near its Kd.
-
For non-specific binding control wells, add the unlabeled ligand.
-
-
Incubate the reaction mixture at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid or in gamma counter tubes.
-
Quantify the bound radioactivity using a scintillation counter or gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the off-target receptor. This will provide a quantitative measure of its binding affinity.
References
- 1. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
optimizing Ro 46-2005 concentration for cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ro 46-2005 in cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, non-peptide antagonist of the endothelin (ET) receptors.[1][2] It competitively inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptor subtypes.[2][3] In many systems, it is considered equipotent for both receptor types.[4] By blocking these G-protein coupled receptors, this compound prevents the downstream signaling cascades initiated by ET-1, which are involved in processes like vasoconstriction and cell proliferation.
Q2: How should I prepare and store a stock solution of this compound?
This compound is highly soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in high-quality, anhydrous DMSO to minimize the volume of solvent added to your cell culture medium. Sonication may be required to fully dissolve the compound.
-
Storage of Powder: The solid form can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.
Q3: What is a good starting concentration for my cell culture experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published data, a good starting point for a dose-response experiment would be a range from 100 nM to 10 µM .
-
IC50 values for inhibiting ET-1 binding are often in the 200-500 nM range.
-
In functional assays, such as inhibiting ET-1 induced arachidonic acid release, the IC50 was 1.8 µM.
-
In some cell systems, concentrations up to 10 µM have been used to achieve complete inhibition.
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound?
Incubation time can significantly impact the apparent potency of this compound. In one study using CHO cells, the IC50 value increased from 0.76 µM to 12.7 µM when the incubation time was extended from 1 hour to 24 hours, suggesting that the compound's dissociation characteristics are a key factor. Pre-incubation with this compound for a period before adding the agonist (like ET-1) is a common practice. Incubation times can range from 30 minutes to 24 hours or longer, depending on the experimental design. A time-course experiment is recommended to determine the optimal incubation period.
Q5: Is this compound stable in cell culture medium?
While specific stability data in various culture media is not extensively published, compounds dissolved in aqueous solutions at 37°C can degrade over time. It is best practice to prepare fresh working dilutions of this compound from your frozen DMSO stock solution immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Target / Assay | Cell Line / System | IC50 Value | Reference |
| 125I-ET-1 Binding Inhibition (ETA Receptor) | Human Vascular Smooth Muscle Cells | 220 nM | |
| 125I-ET-1 Binding Inhibition (ETA Receptor) | A10 Cells | 230 nM | |
| 125I-ET-1 Binding Inhibition (ETA/ETB) | Various | 200 - 500 nM | |
| ET-1 Induced Arachidonic Acid Release | Rat Mesangial Cells | 1.8 µM | |
| 125I-ET-1 Binding Inhibition (ETB Receptor) | CHO Cells (human ETB) | 0.76 µM (1 hr incubation) | |
| 125I-ET-1 Binding Inhibition (ETB Receptor) | CHO Cells (human ETB) | 12.7 µM (24 hr incubation) |
Table 2: this compound Stock Solution Preparation (in DMSO) Molecular Weight: 473.54 g/mol
| Desired Stock Concentration | Mass per 1 mL DMSO | Mass per 5 mL DMSO | Mass per 10 mL DMSO |
| 1 mM | 0.47 mg | 2.37 mg | 4.74 mg |
| 10 mM | 4.74 mg | 23.68 mg | 47.35 mg |
| 50 mM | 23.68 mg | 118.39 mg | 236.77 mg |
| 100 mM | 47.35 mg | 236.77 mg | 473.54 mg |
Visualizations & Diagrams
Caption: Endothelin receptor signaling and inhibition by this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol provides a general framework for a dose-response experiment to identify the effective and non-toxic concentration range of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound powder and anhydrous DMSO
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO as described in Table 2.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of your this compound stock solution in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.1%) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment:
-
After incubation, measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., for MTT, add the reagent, incubate, solubilize formazan crystals, and read absorbance).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 (concentration that inhibits 50% of the biological response) or CC50 (concentration that causes 50% cytotoxicity).
-
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Q: I am not observing the expected inhibitory effect of this compound. What could be wrong?
A: Several factors could contribute to a lack of efficacy. Consider the following:
-
Concentration Too Low: Your cell type may be less sensitive. Broaden your dose-response range to include higher concentrations (e.g., up to 50 µM).
-
Incubation Time: The effect of this compound can be time-dependent. Try pre-incubating the cells with the compound for a longer period before adding an agonist.
-
Compound Degradation: Ensure your stock solution was stored properly. Prepare fresh dilutions in medium for every experiment.
-
Cell Line: Confirm that your cell line expresses functional endothelin receptors (ETA or ETB). The absence of these receptors will result in no compound effect.
-
Assay Sensitivity: Your experimental endpoint might not be sensitive enough to detect the changes. Ensure your assay is validated and has a sufficient signal-to-noise ratio.
Q: I am seeing significant cell death even at low concentrations. How can I troubleshoot this cytotoxicity?
A: Unintended cytotoxicity can confound results.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, and ideally is below 0.1%. Remember to include a vehicle control with the same DMSO concentration as your highest dose.
-
Compound Cytotoxicity: this compound may be cytotoxic to your specific cell line at the concentrations tested. Perform a cytotoxicity assay (as described in Protocol 1) without any agonist to determine the compound's CC50. Your experimental concentrations should be well below the CC50 value.
-
Contamination: Rule out microbial contamination (bacteria, mycoplasma, fungi) which can cause cell stress and death.
-
Unhealthy Cells: Ensure your cells are healthy, in a logarithmic growth phase, and not passaged too many times before starting the experiment.
Q: My results are inconsistent between experiments. What can I do to improve reproducibility?
A: Lack of reproducibility is a common challenge in cell culture.
-
Standardize Cell Handling: Use cells from the same passage number for repeat experiments. Standardize seeding densities and ensure even cell distribution in wells.
-
Reagent Consistency: Use the same lots of media, serum, and reagents. Aliquot and properly store your this compound stock to prevent degradation from multiple freeze-thaw cycles.
-
Precise Pipetting: Calibrate your pipettes regularly and use consistent technique, especially when performing serial dilutions.
-
Control for Edge Effects: In 96-well plates, the outer wells are prone to evaporation. Avoid using them for critical measurements or fill them with sterile PBS to maintain humidity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. In vivo pharmacology of this compound, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ro 46-2005 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 46-2005 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-peptide small molecule that functions as a dual antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Endothelin receptors are G protein-coupled receptors that, when activated by endothelin peptides, mediate a range of physiological effects, most notably vasoconstriction. By blocking both ETA and ETB receptors, this compound inhibits these downstream signaling pathways.
Q2: What is a recommended starting dose for this compound in rodent models?
A2: Based on published literature, intravenous (i.v.) doses ranging from 1 to 10 mg/kg have been shown to be effective in inhibiting the pressor effects of big endothelin-1 (big ET-1) in rats.[1] Higher doses of up to 100 mg/kg i.v. have been used to inhibit the pressor effect of endothelin-1 (ET-1) itself.[1] The optimal dose will depend on the specific animal model and experimental endpoint.
Q3: What is a suitable vehicle for in vivo delivery of this compound?
A3: Due to its poor aqueous solubility, this compound requires a specialized vehicle for in vivo administration. A commonly used formulation for poorly soluble compounds, including those with similar chemical properties, is a co-solvent system. A recommended vehicle composition for intravenous administration is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare this formulation fresh on the day of use. For sensitive animal models, consider reducing the DMSO concentration to 2% and adjusting the saline accordingly (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline).
Troubleshooting In Vivo Delivery of this compound
This section addresses common issues encountered during the administration of this compound in animal models.
Issue 1: Precipitation of this compound in the formulation.
-
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
-
Answer:
-
Preparation Order: Ensure the solvents are added in the correct order. A step-by-step protocol is provided in the "Experimental Protocols" section.
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming and sonication can aid in dissolution.[2] Be cautious not to overheat the solution, as this may degrade the compound.
-
Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment. The stability of this compound in this formulation over extended periods has not been extensively documented.
-
Issue 2: Adverse events or toxicity in animal models.
-
Question: My animals are showing signs of distress (e.g., lethargy, abnormal gait) after intravenous injection. What could be the cause?
-
Answer:
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO, can cause adverse effects. Consider the following:
-
Reduce the final concentration of DMSO in the formulation to the lowest possible level that maintains solubility. For sensitive animals, a concentration as low as 2% may be better tolerated.
-
Administer a vehicle-only control group to differentiate between vehicle effects and compound-specific toxicity.
-
-
Compound-Specific Effects: While specific adverse effects for this compound are not extensively reported, the class of dual endothelin receptor antagonists has been associated with:
-
Fluid Retention and Edema: This is a known class effect of endothelin receptor antagonists.[3]
-
Anemia: Some endothelin receptor antagonists have been linked to a decrease in hemoglobin and hematocrit.
-
Hepatic Transaminitis: Elevated liver enzymes have been observed with some dual endothelin receptor antagonists like bosentan.
-
-
Injection Rate: A rapid bolus injection can lead to acute toxicity. Administer the formulation as a slow intravenous infusion to minimize immediate adverse reactions.
-
Issue 3: High variability in experimental results.
-
Question: I am observing significant variability in my data between animals in the same treatment group. What are some potential sources of this variability?
-
Answer:
-
Inconsistent Formulation: Ensure the dosing solution is homogenous. If it is a suspension, continuous stirring during dosing is necessary to ensure each animal receives the correct dose.
-
Dosing Accuracy: Inaccurate dosing volumes can lead to significant variability. Calibrate all pipettes and syringes and ensure precise administration.
-
Animal-to-Animal Differences: Biological variability is inherent in animal studies. Standardize as many experimental parameters as possible, including animal age, weight, and housing conditions.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| IC50 | ETA | Human Vascular Smooth Muscle Cells | 220 nM | |
| IC50 | ETA and ETB | - | 200-500 nM | |
| IC50 | Arachidonic Acid Release | Rat Mesangial Cells | 1.8 µM |
Table 2: In Vivo Efficacy of this compound in Rats
| Effect | Agonist | Dose of this compound (i.v.) | Outcome | Reference |
| Inhibition of Pressor Effect | Big ET-1 | 1 - 10 mg/kg | Significant Inhibition | |
| Inhibition of Pressor Effect | ET-1 | 100 mg/kg | Inhibition | |
| Inhibition of Depressor Effect | ET-1 | Not specified | Inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile conical tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution. Gentle warming and sonication may be used to aid dissolution.
-
-
Prepare the Vehicle:
-
In a sterile conical tube, add the required volume of PEG300.
-
To the PEG300, add the required volume of Tween-80 and mix thoroughly.
-
-
Combine and Dilute:
-
Add the appropriate volume of the this compound stock solution to the PEG300/Tween-80 mixture and vortex to ensure homogeneity.
-
Slowly add the required volume of saline to the mixture while vortexing to bring the solution to the final desired volume and concentrations of each component (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
-
Final Preparation:
-
Visually inspect the final solution for any precipitation. If necessary, use gentle warming and sonication to achieve a clear solution.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Important: Prepare this formulation fresh on the day of use.
-
Protocol 2: Intravenous Administration in Mice
-
Animal Preparation:
-
Properly restrain the mouse. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making injection easier.
-
-
Injection:
-
Using an appropriate gauge needle (e.g., 27-30G), slowly inject the prepared this compound formulation into a lateral tail vein.
-
The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
-
Monitoring:
-
After injection, monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and continue to monitor for any delayed adverse effects.
-
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo delivery of this compound.
References
Ro 46-2005 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and potential degradation of Ro 46-2005. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its integrity and ensuring reliable experimental results. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
-
Solid Form: When stored as a powder, this compound is stable for extended periods. For long-term storage, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Once dissolved, the stability of this compound is more limited. Stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
2. How should I prepare stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Due to its hygroscopic nature, it is critical to use freshly opened or properly stored anhydrous DMSO to ensure maximum solubility. If precipitation or phase separation occurs during preparation, gentle warming and/or sonication can aid in dissolution. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
3. What is the known stability of this compound in solution?
This compound is generally stable under recommended storage conditions.[2] Some studies have reported a decrease in its apparent potency in binding assays over extended incubation periods (e.g., 3 to 24 hours). However, this has been attributed to the reversible nature of its binding to endothelin receptors compared to the less reversible binding of endothelin-1, rather than degradation of the this compound molecule itself.
4. Is this compound sensitive to light?
While specific photostability studies for this compound are not extensively published, it is a general best practice for all pharmaceutical compounds to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected antagonist activity | 1. Improper storage: The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles. 2. Reversible binding kinetics: In prolonged assays, the antagonist's effect may appear to diminish as it dissociates from the receptor while the agonist (e.g., ET-1) remains bound. | 1. Verify storage conditions: Ensure the compound has been stored according to the recommendations (see FAQ 1). Use a fresh aliquot or a new batch of the compound if degradation is suspected. 2. Optimize assay duration: Consider shorter incubation times for binding assays to accurately reflect the antagonist's potency before significant dissociation occurs. |
| Precipitation of the compound in aqueous media | 1. Low aqueous solubility: this compound has limited solubility in aqueous buffers. 2. High final concentration of organic solvent: The concentration of the solvent from the stock solution (e.g., DMSO) in the final assay medium may be too low to maintain solubility. | 1. Use a suitable solvent system: For in vitro assays, ensure the final concentration of DMSO is kept as low as possible while maintaining solubility. Some protocols suggest using co-solvents like PEG300 or Tween-80.[1] 2. Check for precipitation: Visually inspect the assay medium for any signs of precipitation after the addition of this compound. If precipitation is observed, adjust the solvent composition or the final concentration of the compound. |
| High background or non-specific binding in receptor assays | 1. Radioligand issues: The radiolabeled ligand may be of low purity or used at too high a concentration. 2. Suboptimal assay conditions: The buffer composition, incubation time, or temperature may not be optimized. | 1. Validate radioligand: Ensure the radioligand is of high purity and use it at a concentration at or below its Kd value. 2. Optimize assay parameters: Titrate the amount of membrane protein, optimize incubation time and temperature, and consider adding BSA to the assay buffer to reduce non-specific binding. |
| Cell toxicity or unexpected cellular effects | 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be toxic to the cells. 2. Compound-specific effects: this compound may have off-target effects at high concentrations. | 1. Minimize final DMSO concentration: Aim for a final DMSO concentration of less than 0.1% in cell-based assays, as higher concentrations can be cytotoxic.[3] Run a vehicle control with the same DMSO concentration to assess solvent effects. 2. Perform dose-response experiments: Determine the optimal concentration range for this compound that elicits the desired effect without causing toxicity. |
Data on this compound Stability
While specific public data on forced degradation of this compound is limited, the following table summarizes the expected stability based on the chemical properties of similar sulfonamide-containing compounds and general principles of forced degradation studies. These conditions are intended to deliberately degrade the sample to develop and validate stability-indicating analytical methods.
| Stress Condition | Typical Conditions | Expected Degradation of this compound |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Potential for degradation. Sulfonamide bonds can be susceptible to acid hydrolysis. |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential for degradation. The molecule contains functional groups that can be hydrolyzed under basic conditions. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Potential for oxidation, particularly at electron-rich sites of the molecule. |
| Thermal Stress | 105°C for 48 hours (solid state) | Generally expected to be stable, but prolonged exposure to high temperatures may lead to some degradation. |
| Photochemical Stress | Exposure to UV light (e.g., 254 nm) and visible light | Potential for photodegradation. Aromatic rings and other chromophores in the structure may absorb light, leading to degradation. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photodegradation: Expose a solution of the compound to UV and visible light.
-
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized if necessary before HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around the absorbance maximum).
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of the intact drug from the peaks of all degradation products.
Visualizations
Caption: Recommended storage conditions for this compound.
Caption: Simplified Endothelin Signaling Pathway and this compound Mechanism.
References
Technical Support Center: Interpreting Unexpected Results with Ro 46-2005
Welcome to the technical support center for Ro 46-2005. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experiments with this dual endothelin ETA/ETB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, non-peptide antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] Its primary mechanism of action is to competitively bind to these receptors, thereby blocking the physiological effects of endothelin-1 (ET-1) and other endothelins. It was one of the first orally active endothelin receptor antagonists developed.[3]
Q2: What are the reported binding affinities (IC50) of this compound for ETA and ETB receptors?
The IC50 values for this compound can vary depending on the experimental conditions. However, it is generally considered to be equipotent for both ETA and ETB receptors, with reported IC50 values in the range of 200-500 nM.[2] One study reported pIC50 values of 6.7 for human ETA receptors and 6.8 for human ETB receptors.[4]
Troubleshooting Guide for Unexpected Results
Researchers using this compound may occasionally encounter results that are not immediately consistent with simple ETA/ETB receptor blockade. This guide addresses some of these potential observations and provides troubleshooting advice.
Issue 1: Observed Potency (IC50) of this compound is Lower Than Expected or Varies Between Experiments.
Possible Cause 1: Influence of Experimental Conditions.
The apparent potency of this compound can be significantly influenced by the specifics of the assay conditions. Factors such as the choice of cell line, the specific agonist used, and incubation times can all affect the measured IC50 value.
Troubleshooting and Recommendations:
-
Standardize Assay Conditions: Ensure that all experimental parameters are kept consistent between assays to minimize variability.
-
Consider Agonist Choice: The potency of this compound can be influenced by the endothelin agonist used in the assay.
-
Optimize Incubation Time: The binding kinetics of this compound may differ from that of the native ligands. One study on the ETB receptor showed that the IC50 of this compound increased from 0.76 µM to 12.7 µM when the incubation time was increased from 1 hour to 24 hours, suggesting a difference in dissociation characteristics compared to endothelin-1.
Quantitative Data Summary: Variation in this compound IC50 Values
| Parameter | Receptor | Cell Line/Tissue | Agonist | Incubation Time | IC50 (nM) | Reference |
| Inhibition of [125I]ET-1 binding | ETA and ETB | Various | [125I]ET-1 | Not specified | 200-500 | |
| Inhibition of [125I]ET-1 binding | hETB | CHO cells | ET-1 | 1 hour | 760 | |
| Inhibition of [125I]ET-1 binding | hETB | CHO cells | ET-1 | 24 hours | 12700 | |
| Inhibition of ET-1 induced arachidonic acid release | Endogenous | Rat mesangial cells | ET-1 | Not specified | 1800 |
Experimental Workflow: Radioligand Binding Assay
Issue 2: Paradoxical or Unexpected In Vivo Responses, such as a Lack of Efficacy or an Apparent Vasoconstrictor Effect.
Possible Cause 1: Complex Role of the ETB Receptor.
The endothelin system is more complex than a simple vasoconstrictor/vasodilator balance. ETB receptors are present on both vascular smooth muscle cells (mediating vasoconstriction) and endothelial cells (mediating vasodilation via nitric oxide and prostacyclin release). Furthermore, ETB receptors are involved in the clearance of circulating ET-1. Blockade of these clearance receptors by a non-selective antagonist like this compound can lead to an increase in plasma ET-1 levels. This elevated ET-1 can then act on unblocked or newly expressed ETA receptors, potentially leading to a paradoxical vasoconstrictor effect or a blunted overall response.
Troubleshooting and Recommendations:
-
Measure Plasma ET-1 Levels: If feasible, measure plasma ET-1 concentrations in your experimental animals to determine if this compound is causing an increase.
-
Consider a Selective ETA Antagonist: For experiments where the goal is to specifically block ETA-mediated vasoconstriction, consider using a selective ETA antagonist as a comparator.
-
Dose-Response Studies: Conduct careful dose-response studies. The paradoxical effects may be more pronounced at certain dose levels. In vivo studies have shown that this compound inhibited the depressor effect of ET-1, but only inhibited the pressor effect at high doses.
Signaling Pathway: Dual Roles of Endothelin Receptors
Possible Cause 2: Interaction with Nitric Oxide Signaling.
The balance between the endothelin and nitric oxide (NO) systems is critical for vascular tone. Endothelial ETB receptor activation normally stimulates NO production, leading to vasodilation. By blocking this, this compound could potentially shift the balance towards vasoconstriction, especially in disease models where endothelial function is already compromised.
Troubleshooting and Recommendations:
-
Assess Endothelial Function: If possible, assess endothelial function in your experimental model to understand the baseline NO signaling capacity.
-
Co-administration with an NO Donor: In some experimental setups, co-administration of an NO donor could help to elucidate the role of NO-dependent pathways in the observed effects of this compound.
Logical Relationship: this compound and Nitric Oxide Pathway
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Rodents
This protocol provides a general framework for assessing the effect of this compound on blood pressure in anesthetized rodents.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters for arterial and venous access
-
Pressure transducer and data acquisition system
-
Warming pad
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Surgically implant catheters into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for drug administration.
-
Allow the animal to stabilize for a period of at least 30 minutes, monitoring blood pressure and heart rate.
-
Administer the vehicle and record baseline blood pressure for a defined period.
-
Administer this compound at the desired dose(s). A range of doses from 1 to 100 mg/kg has been used in previous studies.
-
Continuously record blood pressure and heart rate for the duration of the experiment.
-
At the end of the experiment, euthanize the animal according to approved protocols.
Protocol 2: Cell-Based Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit ET-1-induced calcium mobilization in a suitable cell line.
Materials:
-
Cells expressing ETA and/or ETB receptors (e.g., A10, CHO cells)
-
This compound
-
Endothelin-1 (ET-1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader or microscope
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of ET-1.
-
Measure the change in fluorescence intensity over time using a plate reader or microscope.
-
Calculate the inhibition of the ET-1-induced calcium response by this compound and determine the IC50 value.
References
- 1. medkoo.com [medkoo.com]
- 2. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of three non-peptide endothelin receptor ligands using human cloned ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ro 46-2005 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the endothelin receptor antagonist, Ro 46-2005.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, non-peptide antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2][3] Its primary mechanism of action is to competitively inhibit the binding of endothelin-1 (ET-1) to these receptors, thereby blocking the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%, and preferably below 0.1% for sensitive cell lines) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
While specific comprehensive off-target screening data for this compound is not extensively published in the readily available literature, it is important to consider that endothelin receptor antagonists as a class can have off-target effects. It is recommended to perform appropriate control experiments to rule out potential non-specific effects in your experimental system. For critical applications, profiling this compound against a panel of common off-target receptors and enzymes is advisable.
Troubleshooting Guides
Inconsistent Results in In Vitro Binding Assays
Q: My IC50 values for this compound in radioligand binding assays are highly variable between experiments. What could be the cause?
A: Several factors can contribute to variability in binding assays:
-
Ligand Degradation: Ensure the stability of both the radioligand (e.g., [125I]ET-1) and this compound. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Incubation Time: The binding of this compound is more reversible than that of ET-1. Longer incubation times can lead to an underestimation of its potency as the antagonist dissociates while the agonist binding remains more stable. Optimize incubation time to reach equilibrium without allowing for significant antagonist dissociation.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Ensure proper blocking agents are used in your assay buffer and that the washing steps are optimized to remove unbound radioligand effectively.
-
Cell Membrane Preparation Quality: The quality and consistency of your cell membrane preparations are critical. Ensure a standardized protocol for membrane preparation and storage. Protein concentration should be accurately determined and consistent across assays.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents or serum in the assay buffer can influence ligand binding. Maintain a consistent and optimized buffer composition for all experiments.
Variability in Functional Assays (e.g., Calcium Mobilization, Vasoconstriction)
Q: I am observing inconsistent responses in my functional assays with this compound. What should I check?
A: Functional assays are sensitive to a variety of experimental parameters:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Cellular responses can change with increasing passage number.
-
DMSO Concentration: As mentioned in the FAQs, the final DMSO concentration in your assay should be kept to a minimum and be consistent across all wells, including controls. Create a DMSO concentration-response curve to determine the tolerance of your specific cell line.
-
Agonist Concentration: The concentration of the agonist (e.g., ET-1) used to stimulate the response is critical. Ensure you are using a concentration that is on the steep part of the dose-response curve to maximize the window for observing antagonism.
-
Serum Presence: Components in serum can bind to this compound, reducing its effective concentration. If possible, perform assays in serum-free media or with a consistent and low percentage of serum.
-
Reagent Quality: Ensure the quality and stability of all reagents, including the agonist and any dyes or indicators used in the assay.
Data Presentation
| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |
| IC50 (ETA Receptor) | 220 nM | Human Vascular Smooth Muscle Cells | [125I]ET-1 Binding | MedChemExpress |
| IC50 (ETB Receptor) | 200-500 nM | Various | [125I]ET-1 Binding | |
| IC50 (ET-1 induced Arachidonic Acid Release) | 1.8 µM | Rat Mesangial Cells | Functional Assay | |
| IC50 (Myometrial Contraction Inhibition) | 1.6 x 10-7 M | Rat Myometrium | Functional Assay |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework. Specific parameters such as incubation time, temperature, and buffer composition should be optimized for your experimental system.
-
Membrane Preparation: Prepare cell membranes expressing ETA or ETB receptors. Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, your membrane preparation (typically 20-50 µg of protein), and varying concentrations of this compound or vehicle control.
-
Radioligand Addition: Add a fixed concentration of radiolabeled ET-1 (e.g., [125I]ET-1) to all wells. For determining non-specific binding, add a high concentration of unlabeled ET-1 to a set of control wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay (General Protocol)
-
Cell Plating: Plate cells expressing the endothelin receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: After dye loading, wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Establish a baseline fluorescence reading. Inject a fixed concentration of ET-1 into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition represents the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response as a function of the log of the antagonist concentration and fit the data to determine the IC50 value.
Mandatory Visualization
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a radioligand binding assay with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Ro 46-2005 versus Bosentan
In the landscape of endothelin receptor antagonists, Ro 46-2005 and its successor, bosentan, represent a key evolutionary step in the development of treatments for endothelin-mediated pathologies. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. Bosentan was developed through the structural optimization of this compound, aiming for improved potency and pharmacokinetic properties.[1][2] Both compounds are non-peptide antagonists of both the endothelin A (ETA) and endothelin B (ETB) receptors.[3]
Quantitative Data Summary
While direct head-to-head in vivo efficacy studies are limited, this section summarizes key findings from separate studies on this compound and bosentan in comparable animal models. This allows for an indirect assessment of their relative potency and effects.
Table 1: In Vivo Efficacy in Models of Hypertension
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| This compound | Spontaneously Hypertensive Rats (SHR) | 1 - 10 mg/kg | Intravenous (i.v.) | Inhibited the pressor effect of big ET-1. | |
| Bosentan | Spontaneously Hypertensive Rats (SHR) | 100 mg/kg/day | Oral (p.o.) | Significantly lowered blood pressure. | |
| Bosentan | Deoxycorticosterone acetate (DOCA)-salt hypertensive rats | 100 mg/kg/day | Oral (p.o.) | Attenuated the development of hypertension. |
Table 2: In Vivo Efficacy in Models of Pulmonary Hypertension
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| This compound | Not directly studied in a pulmonary hypertension model in the provided results. | - | - | - | |
| Bosentan | Monocrotaline-induced pulmonary hypertension in rats | 100 mg/kg/day | Oral (p.o.) | Significantly attenuated the increase in mean pulmonary arterial pressure and right ventricular hypertrophy. | |
| Bosentan | Hypoxia-induced pulmonary hypertension in rats | 100 mg/kg/day | Oral (p.o.) | Prevented and reversed pulmonary hypertension. |
Signaling Pathway and Mechanism of Action
Both this compound and bosentan exert their effects by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. ET-1 is a potent vasoconstrictor and mitogen. By antagonizing these receptors, both drugs inhibit the downstream signaling pathways that lead to vasoconstriction and cell proliferation.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Inhibition of Big ET-1 Induced Pressor Response (this compound)
-
Animal Model: Anesthetized Wistar rats.
-
Procedure:
-
Rats were anesthetized, and a catheter was inserted into a femoral artery to monitor blood pressure.
-
This compound was administered intravenously at doses of 1, 3, or 10 mg/kg.
-
Five minutes after the administration of the antagonist, big endothelin-1 (big ET-1) was injected intravenously.
-
The pressor response (increase in blood pressure) to big ET-1 was measured and compared to the response in control animals that did not receive this compound.
-
Monocrotaline-Induced Pulmonary Hypertension Model (Bosentan)
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Pulmonary hypertension was induced by a single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment with bosentan (100 mg/kg/day) or vehicle was initiated on the same day and administered orally via gavage for 28 days.
-
At the end of the treatment period, rats were anesthetized, and a catheter was inserted into the right ventricle to measure right ventricular systolic pressure (an indicator of pulmonary artery pressure).
-
The heart was excised, and the right ventricle was dissected and weighed to assess right ventricular hypertrophy.
-
Hemodynamic and hypertrophic parameters were compared between the bosentan-treated and vehicle-treated groups.
-
Discussion and Conclusion
References
A Comparative Guide to ETA Receptor Blockade: Ro 46-2005 vs. BQ-123
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key endothelin-1 (ET-1) receptor antagonists: Ro 46-2005 and BQ-123. The endothelin system, particularly the ETA receptor, plays a crucial role in vasoconstriction and cell proliferation, making it a significant target in cardiovascular and other diseases. Understanding the pharmacological differences between available antagonists is paramount for selecting the appropriate tool for research and development. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in your research.
Performance Data at a Glance: this compound vs. BQ-123
The following tables provide a quantitative comparison of this compound and BQ-123 based on their in vitro pharmacological profiles.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Antagonist Type | Test System | Radioligand | Parameter | Value (nM) | Reference |
| This compound | ETA | Non-peptide, Non-selective | Human Vascular Smooth Muscle Cells | [¹²⁵I]-ET-1 | IC₅₀ | 220 | [1] |
| ETB | Human Placenta | [¹²⁵I]-ET-1 | IC₅₀ | 160-500 | [1] | ||
| BQ-123 | ETA | Peptide, Selective | Porcine Aortic Smooth Muscle | [¹²⁵I]-ET-1 | IC₅₀ | 7.3 | |
| ETA | Girardi Heart Cells | [¹²⁵I]-ET-1 | Kᵢ | 1.4 | |||
| ETB | Porcine Coronary Artery | [¹²⁵I]-ET-1 | Kᵢ | 1500 |
Table 2: Functional Antagonism
| Compound | Assay Type | Test System | Agonist | Parameter | Value | Reference |
| This compound | Arachidonic Acid Release | Rat Mesangial Cells | ET-1 | IC₅₀ | 1.8 µM | [1] |
| BQ-123 | Vasoconstriction | Rabbit Carotid Artery | ET-1 | - | Blunted Contractions | [2] |
| DNA Synthesis | Human Pulmonary Artery Smooth Muscle Cells | ET-1 | - | Inhibition |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ETA receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for the ETA receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC₅₀ and Kᵢ values of this compound and BQ-123 for the ETA receptor.
Materials:
-
Cell Culture: Human vascular smooth muscle cells (hVSMCs) expressing ETA receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test Compounds: this compound and BQ-123.
-
Buffers: Binding buffer (e.g., Tris-HCl with BSA, MgCl₂, and protease inhibitors).
-
Instrumentation: Gamma counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Culture hVSMCs to confluency. Harvest the cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [¹²⁵I]-ET-1 to each well.
-
Competitive Binding: Add increasing concentrations of the unlabeled test compound (this compound or BQ-123) to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled ET-1 to determine non-specific binding.
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[3]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the ET-1-induced increase in intracellular calcium, a key downstream signaling event of ETA receptor activation.
Objective: To determine the potency of this compound and BQ-123 in inhibiting ET-1-induced calcium mobilization.
Materials:
-
Cell Culture: Human aortic smooth muscle cells (HASMCs).
-
Fluorescent Dye: Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Endothelin-1 (ET-1).
-
Test Compounds: this compound and BQ-123.
-
Buffers: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed HASMCs in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
Dye Loading: Wash the cells with buffer and then incubate them with a calcium-sensitive fluorescent dye in the dark for a specified time (e.g., 1 hour) at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add increasing concentrations of the test compound (this compound or BQ-123) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Stimulation: Inject a fixed concentration of ET-1 into each well using the instrument's automated injector.
-
Fluorescence Measurement: Immediately after ET-1 injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the baseline fluorescence. Plot the response as a percentage of the maximal ET-1 response against the log concentration of the antagonist. Determine the IC₅₀ value from the resulting dose-response curve.
Experimental workflow for a calcium mobilization assay.
ETA Receptor Signaling Pathway
Activation of the ETA receptor by ET-1 initiates a cascade of intracellular events, primarily through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events ultimately lead to smooth muscle contraction and cell proliferation.
Simplified signaling pathway of the ETA receptor and points of intervention for this compound and BQ-123.
Summary and Conclusion
Both this compound and BQ-123 are valuable tools for investigating the endothelin system. The primary distinction lies in their selectivity and chemical nature.
-
BQ-123 is a highly potent and selective peptide antagonist for the ETA receptor. Its high selectivity makes it an excellent choice for studies aiming to specifically dissect the role of the ETA receptor without confounding effects from ETB receptor modulation.
-
This compound is a non-peptide, non-selective antagonist of both ETA and ETB receptors. Its dual activity can be advantageous in experimental models where the interplay between both receptor subtypes is of interest. As a non-peptide molecule, it may also offer different pharmacokinetic properties compared to peptide-based antagonists.
The choice between this compound and BQ-123 will ultimately depend on the specific research question. For studies requiring precise targeting of the ETA receptor, the high selectivity of BQ-123 is a clear advantage. For broader investigations into the overall effects of endothelin receptor blockade, or where the combined antagonism of ETA and ETB receptors is desired, this compound presents a suitable alternative. The experimental data and protocols provided in this guide are intended to facilitate an informed decision for your research endeavors.
References
- 1. In vitro characterization of this compound, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific binding of endothelin on human vascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endothelin Receptor Antagonists: Ro 46-2005 vs. PD 145065
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two non-peptide endothelin (ET) receptor antagonists, Ro 46-2005 and PD 145065. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies of the endothelin system.
Introduction to Endothelin and its Receptors
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis. Its effects are mediated through two G protein-coupled receptor subtypes: ETA and ETB. The activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation. ETB receptors, located on endothelial cells, primarily mediate vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells, where their activation can contribute to vasoconstriction. The complex signaling of the endothelin system makes it a key target for therapeutic intervention in various cardiovascular diseases.
Overview of this compound and PD 145065
This compound and PD 145065 are both non-peptide antagonists of endothelin receptors. However, their selectivity profiles and potencies differ, making them suitable for different research applications. There have been conflicting reports regarding the selectivity of this compound, with some studies describing it as a non-selective ETA/ETB antagonist and others as a selective ETA agonist[1]. For the purpose of this guide, we will focus on its characterization as an antagonist. PD 145065 is consistently reported as a non-selective ETA/ETB receptor antagonist[2].
Quantitative Performance Data
The following tables summarize the in vitro binding affinities and functional antagonist potencies of this compound and PD 145065 from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Subtype | Assay Type | Cell/Tissue Source | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | ETA | Competition Binding | Human Vascular Smooth Muscle Cells | [125I]ET-1 | - | 220 | [3] |
| ETA | Competition Binding | Human Recombinant | [125I]ET-1 | - | ~200 (pIC50=6.7) | [4] | |
| ETB | Competition Binding | Human Recombinant | [125I]ET-1 | - | ~158 (pIC50=6.8) | [4] | |
| ETA and ETB | Competition Binding | - | [125I]ET-1 | - | 200-500 | ||
| PD 145065 | ETA | Competition Binding | Rabbit Renal Artery Smooth Muscle Cells | - | - | 4 |
Table 2: In Vitro Functional Antagonist Potency
| Compound | Receptor Subtype | Functional Assay | Tissue/Cell Model | Agonist | pA2 | IC50 (µM) | Reference |
| This compound | ETA/ETB | Arachidonic Acid Release | Rat Mesangial Cells | ET-1 | - | 1.8 | |
| PD 145065 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
In Vivo Experimental Data
Both this compound and PD 145065 have been evaluated in animal models of hypertension, particularly in spontaneously hypertensive rats (SHR).
This compound: In vivo studies have shown that this compound can inhibit the pressor effect of big ET-1 at doses of 1 to 10 mg/kg i.v.. It has been reported to be antihypertensive in several rat models of essential hypertension. Acute administration of this compound has been shown to increase plasma ET-1 levels, which is suggested to be due to the displacement of ET-1 from ETB receptors.
PD 145065: Infusion of PD 145065 (0.05 mg/min/rat) has been demonstrated to completely block the increase in mean arterial blood pressure and renal vascular resistance induced by an infusion of endothelin-1 in anesthetized rats.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Endothelin signaling and points of antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an intracellular calcium mobilization assay.
Caption: Logical comparison of receptor selectivity.
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound and PD 145065 for endothelin receptors.
1. Membrane Preparation:
-
Culture cells expressing the target endothelin receptor (e.g., CHO cells transfected with human ETA or ETB receptors) to confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add a fixed concentration of radiolabeled endothelin, typically [125I]ET-1 (e.g., 25 pM).
-
Add increasing concentrations of the unlabeled antagonist (this compound or PD 145065).
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled ET-1.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol outlines a method for assessing the functional antagonism of this compound and PD 145065 by measuring their ability to inhibit ET-1-induced calcium mobilization.
1. Cell Preparation:
-
Plate cells expressing the target endothelin receptor (e.g., A7r5 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
On the day of the assay, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
3. Antagonist and Agonist Addition:
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or PD 145065) for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed, sub-maximal concentration of ET-1 to all wells to stimulate calcium release.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time, before and after the addition of ET-1.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for functional antagonism.
Conclusion
Both this compound and PD 145065 are valuable tools for studying the endothelin system. PD 145065 is a well-characterized non-selective ETA/ETB antagonist. The pharmacological profile of this compound is more complex, with reports of both non-selective antagonism and selective agonism. Researchers should carefully consider the available data and the specific requirements of their experimental design when choosing between these two compounds. The provided data and protocols serve as a guide to aid in this decision-making process.
References
The Evolution of a Blockbuster: A Comparative Guide to the Structural Optimization of Ro 46-2005 to Develop Bosentan
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Ro 46-2005 and its clinically successful successor, bosentan. We delve into the structural modifications, pharmacological advancements, and the experimental underpinnings of this pivotal development in endothelin receptor antagonism.
The journey from a promising lead compound to a marketed drug is a testament to the power of medicinal chemistry and structural optimization. The development of bosentan, a dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension, from its less potent predecessor this compound, is a classic example of this process. This guide will illuminate the key structural changes and the resulting improvements in pharmacological activity, supported by experimental data and detailed protocols.
From Lead to Drug: A Tale of Two Molecules
Bosentan was developed through the strategic structural optimization of this compound.[1] The core scaffold of a sulfonamide connected to a substituted pyrimidine was retained, but a key modification was the introduction of a second pyrimidine ring, creating a bipyrimidine structure in bosentan. This seemingly subtle change had a profound impact on the molecule's interaction with the endothelin receptors.
Another critical alteration was the repositioning of the methoxy group on the phenoxy ring from the meta-position in this compound to the ortho-position in bosentan. These modifications collectively resulted in a significant enhancement of binding affinity and a more favorable pharmacological profile for bosentan.
Comparative Pharmacological Data
The structural enhancements translated directly into improved potency at the endothelin A (ETA) and endothelin B (ETB) receptors. The following table summarizes the key quantitative data comparing the in vitro activity of this compound and bosentan.
| Compound | Target Receptor | Parameter | Value | Selectivity (ETB/ETA) |
| This compound | ETA | IC50 | 220 nM[2][3][4][5] | ~1 |
| ETB | IC50 | 200-500 nM | ||
| Bosentan | ETA | Ki | 4.7 nM | ~20 |
| ETB | Ki | 95 nM |
Table 1: In Vitro Receptor Binding Affinity of this compound and Bosentan.
The data clearly demonstrates that bosentan is significantly more potent than this compound, with a nearly 50-fold increase in affinity for the ETA receptor. Furthermore, bosentan exhibits a moderate selectivity for the ETA receptor over the ETB receptor, a feature that was not pronounced in its predecessor.
Experimental Protocols
To ensure a thorough understanding of the data presented, this section outlines the methodologies for the key experiments cited.
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of the test compounds (this compound and bosentan) for the ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Test compounds: this compound and bosentan at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM MnCl2, 1 mM EDTA, and 0.5% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the cell membrane preparations with the radioligand ([125I]-ET-1) and varying concentrations of the unlabeled test compound (this compound or bosentan) in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., incubation for 120 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Model of Hypertension
Objective: To evaluate the in vivo efficacy of the test compounds in reducing blood pressure in a hypertensive animal model.
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive control rats (e.g., Wistar-Kyoto).
-
Test compounds: this compound or bosentan formulated for oral or intravenous administration.
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff method).
-
Vehicle control.
Protocol:
-
Acclimatize the animals to the housing conditions and blood pressure measurement procedures.
-
Record baseline blood pressure for all animals.
-
Divide the SHR into treatment groups: vehicle control, this compound, and bosentan. A normotensive control group is also included.
-
Administer the test compounds or vehicle to the respective groups daily for a predetermined period (e.g., 4 weeks).
-
Monitor blood pressure at regular intervals throughout the study.
-
At the end of the study, animals may be euthanized, and tissues collected for further analysis (e.g., heart, blood vessels) to assess for end-organ damage.
-
Analyze the blood pressure data to determine the effect of the treatments compared to the vehicle control.
Visualizing the Molecular Journey and Mechanism
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Structural evolution from this compound to bosentan.
References
- 1. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|150725-87-4|COA [dcchemicals.com]
Validating Ro 46-2005 Antagonist Activity: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ro 46-2005, a nonpeptide endothelin (ET) receptor antagonist, with other key alternatives. We present supporting experimental data from functional assays to validate its antagonist activity, offering detailed methodologies for key experiments to facilitate reproducibility.
Executive Summary
This compound is a potent antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1][2] Functional assays are crucial for characterizing the efficacy and selectivity of this compound and comparing it to other endothelin receptor antagonists such as bosentan, ambrisentan, and macitentan. This guide delves into the experimental data derived from receptor binding assays, functional vasoconstriction assays, and intracellular signaling assays, providing a comprehensive overview for researchers in cardiovascular pharmacology and drug discovery.
Comparative Antagonist Activity
The antagonist potency of this compound and its alternatives has been evaluated using various in vitro functional assays. The following tables summarize the key quantitative data, including IC50 and Ki values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand and the inhibitory constant, respectively. A lower value indicates a higher binding affinity. The pA2 value, a measure of antagonist potency in functional assays, is also presented where available.
Table 1: Endothelin Receptor Binding Affinity
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) | Reference |
| This compound | ETA | 220 | - | [1] |
| ETB | 160 | - | [2] | |
| Bosentan | ETA | - | 4.7 | [3] |
| ETB | - | 95 | ||
| Ambrisentan | ETA | - | - | - |
| ETB | - | - | - | |
| Macitentan | ETA | - | - | - |
| ETB | - | - | - |
Table 2: Functional Antagonist Potency
| Compound | Assay | Parameter | Value | Reference |
| This compound | Sarafotoxin S6c-induced relaxation in rat mesenteric arteries | pA2 | 6.47 | |
| Bosentan | ET-1 induced contraction in isolated rat aorta (ETA) | pA2 | 7.2 | |
| Sarafotoxin S6c induced contraction in rat trachea (ETB) | pA2 | 6.0 |
Experimental Protocols
Detailed methodologies for key functional assays are provided below to ensure experimental consistency and aid in the evaluation of antagonist activity.
Endothelin Receptor Binding Assay
This assay determines the affinity of a compound for the endothelin receptors by measuring the displacement of a radiolabeled endothelin peptide.
Materials:
-
Human ETA or ETB receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
[125I]-ET-1 (Radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA
-
Test compounds (this compound and alternatives)
-
Non-specific binding control: 1 µM unlabeled ET-1
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [125I]-ET-1 (final concentration ~25 pM), and 25 µL of the test compound or vehicle control.
-
Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein).
-
For non-specific binding wells, add 25 µL of 1 µM unlabeled ET-1.
-
Incubate the plate at 37°C for 1-2 hours.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values by non-linear regression analysis.
Isolated Aortic Ring Contraction Assay
This ex vivo assay measures the ability of an antagonist to inhibit the vasoconstrictor effect of endothelin-1 on isolated arterial tissue.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Endothelin-1 (ET-1)
-
Test compounds (this compound and alternatives)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adhering connective and fatty tissues and cut the aorta into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
After equilibration, pre-contract the rings with KCl (60 mM).
-
Once a stable contraction is achieved, wash the rings and allow them to return to baseline.
-
Incubate the rings with the test compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve for ET-1 (10^-10 to 10^-7 M).
-
Record the isometric contractions and analyze the data to determine the pA2 value, a measure of antagonist potency.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the ability of an antagonist to block the ET-1-induced increase in intracellular calcium concentration, a key second messenger in endothelin signaling.
Materials:
-
Human aortic smooth muscle cells (HASMC) or other suitable cell line expressing endothelin receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Endothelin-1 (ET-1)
-
Test compounds (this compound and alternatives)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM (2-5 µM) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the test compound or vehicle to each well and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of ET-1 (final concentration to elicit a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Determine the peak fluorescence response and calculate the inhibition by the antagonist to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the isolated aortic ring contraction assay.
Caption: Workflow for the intracellular calcium mobilization assay.
References
Comparative Analysis of Ro 46-2005 Cross-Reactivity with Alternative Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ro 46-2005
This compound is a pioneering non-peptide, competitive antagonist of endothelin receptors. It is recognized for its equipotent affinity for both the endothelin A (ETA) and endothelin B (ETB) receptor subtypes. This dual antagonism has been a cornerstone in the investigation of the physiological and pathological roles of the endothelin system.
Quantitative Comparison of Endothelin Receptor Antagonists
The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized ERAs. The selectivity ratio (ETA/ETB) is a key parameter in differentiating these compounds.
| Compound | Target(s) | IC50 / Ki (nM) | Selectivity Ratio (ETA/ETB) |
| This compound | ETA/ETB | IC50: 200-500 (general), 220 (ETA) | Equipotent / Non-selective |
| Bosentan | ETA/ETB | Ki: 4.7 (ETA), 95 (ETB) | ~20:1[1] |
| Macitentan | ETA/ETB | - | ~50:1 |
| Ambrisentan | ETA | - | >200:1 (up to >4000:1 reported) |
| Atrasentan | ETA | - | Selective for ETA |
| Tezosentan | ETA/ETB | Ki: 0.3 (ETA), 10-21 (ETB) | Non-selective |
Signaling Pathways and Antagonism
The endothelin system plays a crucial role in vasoconstriction and cell proliferation, primarily through the G-protein coupled receptors ETA and ETB. This compound, as a dual antagonist, blocks the downstream signaling of both receptor subtypes.
Figure 1. Simplified signaling pathway of endothelin receptors and the inhibitory action of this compound.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a series of binding and functional assays against a panel of diverse biological targets are typically performed.
Radioligand Binding Assay for Cross-Reactivity Screening
This method is used to determine the ability of a test compound to displace a radiolabeled ligand from a specific receptor, thereby indicating its binding affinity.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of off-target receptors.
Materials:
-
Membrane preparations from cells expressing the target receptors.
-
Radiolabeled ligand specific for each target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In each well of the filter plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter membrane to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the selectivity profile of a drug candidate.
Figure 2. A generalized experimental workflow for determining the cross-reactivity profile of a compound.
Discussion and Conclusion
This compound is a valuable research tool characterized as a non-selective ETA/ETB receptor antagonist. While comprehensive public data on its cross-reactivity with other receptor families is lacking, the standard for drug development involves extensive selectivity screening. For comparison, other ERAs exhibit a range of selectivity profiles, from the dual antagonism of bosentan and macitentan to the high ETA selectivity of ambrisentan. The choice of antagonist for a particular research or therapeutic application will depend on whether dual or selective endothelin receptor blockade is desired. The experimental protocols outlined above provide a framework for how the selectivity of this compound or any other compound can be systematically evaluated. Researchers utilizing this compound should be aware of its non-selective nature at endothelin receptors and consider the potential for uncharacterized off-target effects, a standard consideration in pharmacological research.
References
A Head-to-Head Comparison of Ro 46-2005 and Selective ETB Antagonists for Preclinical Research
An Essential Guide for Researchers in Drug Discovery and Development
The endothelin (ET) system, particularly the ETB receptor, plays a crucial role in a multitude of physiological and pathophysiological processes, making it a significant target for therapeutic intervention. This guide provides a comprehensive head-to-head comparison of the non-selective ETA/ETB antagonist, Ro 46-2005, and a panel of selective ETB antagonists, including BQ-788, A-192621, IRL 2500, and Ro 46-8443. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their preclinical investigations.
Performance Characteristics at a Glance
To facilitate a rapid and effective comparison, the following tables summarize the key performance indicators of this compound and the selected selective ETB antagonists.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target Receptor(s) | IC50 (nM) | Ki (nM) | Selectivity (ETB vs. ETA) |
| This compound | ETA/ETB | 200-500 (ETB)[1] | >100 (ETB)[2] | Non-selective |
| BQ-788 | ETB | 1.2[3] | 9.8 (human)[4] | ~1083-fold vs. ETA (IC50)[3] |
| A-192621 | ETB | 4.5 | 8.8 | 636-fold vs. ETA (Ki) |
| IRL 2500 | ETB | 1.3 | - | ~72-fold vs. ETA (IC50) |
| Ro 46-8443 | ETB | 34-69 | - | >100-fold vs. ETA (IC50) |
Note: IC50 and Ki values can vary depending on the experimental conditions and cell/tissue types used.
Table 2: In Vivo Efficacy
| Compound | Animal Model | Route of Administration | Key Finding | ED50 |
| This compound | Rat | i.v. | Inhibited the pressor effect of big ET-1. | Not Reported |
| BQ-788 | Rat | i.v. | Abolished the depressor response to ET-1. | Not Reported |
| A-192621 | Rat | Oral | Inhibited dilatory and pressor responses induced by the ETB agonist S6c. | 30 mg/kg |
| IRL 2500 | Rat | i.v. | Inhibited the initial transient decrease in mean arterial pressure induced by the ETB agonist IRL 1620. | Not Reported |
| Ro 46-8443 | Not Reported | Not Reported | - | Not Reported |
Table 3: Pharmacokinetic Profile
| Compound | Oral Bioavailability | Half-life | Notes |
| This compound | Orally active | Not Reported | A structurally related compound, SB 217242, has a bioavailability of 66% and a half-life of 3.3 hours in rats. |
| BQ-788 | Not Reported | Not Reported | Peptide-based, likely poor oral bioavailability. |
| A-192621 | Orally active | 5.0 hours (rat) | |
| IRL 2500 | Not Reported | Not Reported | |
| Ro 46-8443 | Not Reported | Not Reported |
Note: Comprehensive pharmacokinetic data for all compounds is limited in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize endothelin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and selectivity of a compound for the ETB receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the endothelin receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the unlabeled antagonist (e.g., this compound or a selective ETB antagonist).
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter plate (e.g., GF/C filters) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Tissue Vasoconstriction Assay
This functional assay assesses the ability of an antagonist to inhibit the vasoconstrictor effects of an ETB receptor agonist in isolated blood vessels.
1. Tissue Preparation:
-
A segment of a blood vessel, such as the rat thoracic aorta, is carefully dissected and cut into rings (e.g., 3-4 mm in length).
-
The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The rings are connected to a force transducer to measure changes in isometric tension.
2. Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an ETB receptor agonist (e.g., sarafotoxin S6c) is generated to establish a baseline response.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., this compound or a selective ETB antagonist) for a predetermined time.
-
A second cumulative concentration-response curve to the ETB agonist is then performed in the presence of the antagonist.
3. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agent (e.g., potassium chloride).
-
The dose-response curves in the absence and presence of the antagonist are plotted, and the rightward shift in the curve caused by the antagonist is quantified to determine its potency (e.g., pA2 value).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the ETB receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Simplified signaling pathway of the Endothelin B (ETB) receptor.
Caption: General experimental workflow for characterizing endothelin receptor antagonists.
Conclusion
The choice between the non-selective antagonist this compound and a selective ETB antagonist is highly dependent on the specific research question. This compound, by blocking both ETA and ETB receptors, can be useful for studying the overall effects of the endothelin system. However, for dissecting the specific roles of the ETB receptor, selective antagonists such as BQ-788, A-192621, and IRL 2500 offer greater precision. The data presented in this guide, including binding affinities, in vivo efficacy, and available pharmacokinetic information, provides a solid foundation for making an informed decision. Researchers are encouraged to consider the specific experimental context, including the species and tissue being studied, when selecting an antagonist, as receptor pharmacology can vary. The provided experimental protocols and workflow diagrams serve as a starting point for designing and executing robust preclinical studies in this important area of research.
References
The Evolution of Endothelin Receptor Antagonists: From Ro 46-2005 to Modern Therapeutics
The discovery of the endothelin (ET) system, a potent family of vasoconstricting peptides, in the late 1980s marked a pivotal moment in cardiovascular research. This led to the rapid development of endothelin receptor antagonists (ERAs) as a therapeutic strategy for various diseases, most notably pulmonary arterial hypertension (PAH). The journey from the early investigational compound Ro 46-2005 to the clinically established drugs bosentan, ambrisentan, and macitentan showcases a remarkable progression in drug design, optimizing for efficacy, selectivity, and safety. This guide provides a comparative analysis of these key molecules, supported by experimental data and methodologies.
From a Pioneering Scaffold: this compound
This compound emerged as one of the first orally active non-peptide endothelin receptor antagonists. As a dual antagonist, it inhibited both the ETA and ETB receptor subtypes. While it demonstrated efficacy in preclinical models, its development highlighted challenges that would need to be addressed in subsequent generations of ERAs, including issues related to bioavailability and potential side effects. The chemical scaffold of this compound, however, provided a crucial starting point for the development of more refined antagonists.
The First Generation: Bosentan
Bosentan was the first orally active dual ERA to receive clinical approval for the treatment of PAH. Developed from the structural template of this compound, bosentan offered improved pharmacokinetic properties. It competitively inhibits the binding of ET-1 to both ETA and ETB receptors. While a significant advancement, the use of bosentan is associated with a risk of dose-dependent hepatotoxicity, necessitating regular monitoring of liver function.
Second Generation: Refining Selectivity and Pharmacokinetics
The development of second-generation ERAs focused on improving upon the foundation laid by bosentan, with a key divergence in strategy: selective versus dual receptor antagonism.
Ambrisentan: This compound is a high-affinity, selective ETA receptor antagonist. The rationale behind selective ETA blockade is to inhibit the detrimental vasoconstrictive and proliferative effects mediated by this receptor, while preserving the potential benefits of ETB receptor activation, such as nitric oxide production and clearance of circulating endothelin-1. Ambrisentan has demonstrated a lower incidence of liver enzyme abnormalities compared to bosentan.
Macitentan: Representing a further evolution in dual receptor antagonism, macitentan was designed to have sustained receptor binding and enhanced tissue penetration. It is a potent, non-selective ERA with a long half-life, allowing for once-daily dosing. Preclinical studies have shown that macitentan has a lower potential for certain drug-drug interactions compared to bosentan.
Comparative Data
The following tables summarize the key in vitro and pharmacokinetic properties of these endothelin receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor(s) | IC50 for ETA (nM) | IC50 for ETB (nM) | Selectivity (ETA vs. ETB) |
| This compound | Dual ETA/ETB | ~30 | ~100 | ~3-fold for ETA |
| Bosentan | Dual ETA/ETB | 27 | 930 | ~34-fold for ETA |
| Ambrisentan | Selective ETA | 0.019 | >10,000 | >500,000-fold for ETA |
| Macitentan | Dual ETA/ETB | 0.5 | 391 | ~782-fold for ETA |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Plasma Half-life (hours) | Metabolism |
| This compound | N/A (Preclinical) | N/A | N/A |
| Bosentan | ~50 | 3-5 | CYP2C9, CYP3A4 |
| Ambrisentan | High | 9-15 | Glucuronidation, CYP3A4, CYP2C19 |
| Macitentan | High | ~16 | CYP3A4 to active metabolite |
Experimental Protocols
The data presented above are typically generated using the following standard experimental methodologies:
Receptor Binding Assays:
-
Objective: To determine the affinity of the antagonist for the ETA and ETB receptors.
-
Methodology:
-
Membranes are prepared from cells engineered to express high levels of either human ETA or ETB receptors.
-
These membranes are incubated with a radiolabeled endothelin peptide (e.g., [125I]ET-1).
-
Increasing concentrations of the unlabeled antagonist (e.g., bosentan, ambrisentan, or macitentan) are added to compete with the radiolabeled ligand for binding to the receptors.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complex is measured using a gamma counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.
-
In Vitro Functional Assays (e.g., Calcium Mobilization):
-
Objective: To assess the functional inhibitory activity of the antagonist.
-
Methodology:
-
Cultured cells expressing either ETA or ETB receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are then pre-incubated with varying concentrations of the endothelin receptor antagonist.
-
Endothelin-1 is added to stimulate the receptors, which leads to an increase in intracellular calcium concentration.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometer.
-
The ability of the antagonist to inhibit the ET-1-induced calcium mobilization is quantified to determine its potency.
-
Visualizing the Pathways
Caption: Simplified Endothelin-1 signaling pathway.
Caption: Developmental progression of ERAs from this compound.
Conclusion
The evolution of endothelin receptor antagonists from the early prototype this compound to the current therapeutic options—bosentan, ambrisentan, and macitentan—represents a significant success in rational drug design. Each successive generation has aimed to improve upon the last, focusing on optimizing the balance of efficacy, safety, and pharmacokinetic properties. This has led to a diversification of treatment strategies, offering both dual and selective receptor antagonism to better manage complex diseases like pulmonary arterial hypertension. The continued study of the endothelin system and its antagonists remains a promising area for the development of future therapies.
Safety Operating Guide
Essential Safety and Disposal Procedures for Ro 46-2005
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper handling and disposal of Ro 46-2005 (CAS No. 150725-87-4), a nonpeptide endothelin receptor antagonist. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is intended for laboratory research use only and is not for human consumption[1].
Hazard Identification and Safety Summary
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[2].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[2].
Due to these classifications, all waste materials containing this compound must be treated as hazardous waste. Environmental release must be strictly avoided[2].
Quantitative Data and Physicochemical Properties
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 473.54 g/mol | [2] |
| Molecular Formula | C₂₃H₂₇N₃O₆S | |
| Appearance | Solid | |
| Solubility | ≥ 28 mg/mL in DMSO | |
| IC₅₀ for ETₐ Receptor | 220 nM | |
| Storage (Solid Powder) | -20°C for up to 2 years | |
| Storage (In Solvent) | -80°C for up to 6 months |
Standard Operating Procedure: Disposal of this compound
This step-by-step protocol outlines the mandatory procedure for the disposal of this compound and contaminated materials.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Impervious laboratory coat or clothing.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.
Segregation and Collection of Waste
-
Designated Waste Stream: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected as a segregated hazardous waste stream.
-
Incompatible Materials: Do not mix this compound waste with strong acids, strong alkalis, or strong oxidizing/reducing agents.
-
Waste Containers: Use only designated, compatible, and leak-proof containers for hazardous waste. Containers must be kept closed except when adding waste.
Labeling of Hazardous Waste
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Content Description: The label must include the full chemical name, "this compound," and list any other chemical constituents in the waste container.
-
Hazard Symbols: Affix appropriate hazard symbols indicating "Toxic" and "Dangerous for the Environment."
Storage of Waste
-
Secure Location: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers within secondary containment to prevent spills.
Final Disposal
-
Professional Disposal Service: The disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.
Spill Management
In the event of a spill:
-
Evacuate and restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an absorbent, liquid-binding material (e.g., diatomite or universal binders).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol.
-
Dispose of all cleanup materials as hazardous waste.
Visual Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ro 46-2005
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ro 46-2005. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) [1]
-
Acute aquatic toxicity (Category 1) [1]
-
Chronic aquatic toxicity (Category 1) [1]
It is for laboratory research use only and not for personal consumption[2].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). |
| Skin and Body | Impervious clothing to prevent skin contact. |
| Respiratory | A suitable respirator should be used. |
Experimental Workflow and Handling Protocols
Safe handling of this compound requires adherence to the following procedural steps to minimize risk.
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention. |
| Skin Contact | Wash skin thoroughly with soap and water. |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| Inhalation | Move the person to fresh air. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent contamination and environmental harm.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Store at -20°C (as a powder) or -80°C (in solvent).
Disposal:
-
Dispose of the substance and its container at an approved waste disposal plant.
-
Follow all prevailing country, federal, state, and local regulations for disposal.
-
Avoid release to the environment and collect any spillage.
Caption: The logical flow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
